1-Amino-3-phenylpropan-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396016 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50411-26-2 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Amino-3-phenylpropan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-3-phenylpropan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring an amine, a hydroxyl group, and a phenyl moiety, allows for a wide range of chemical modifications, making it a valuable intermediate in the preparation of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on data relevant to researchers and professionals in drug development. While its direct biological activity is not extensively documented in publicly available literature, its role as a precursor to potentially bioactive compounds underscores its importance in medicinal chemistry.
Chemical Structure and Identification
This compound, a derivative of phenylalanine, is a chiral molecule existing as two enantiomers, (R)- and (S)-1-amino-3-phenylpropan-2-ol. The presence of two stereocenters at the C1 and C2 positions of the propane backbone gives rise to these non-superimposable mirror images.
Chemical Structure:
Caption: General structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-amino-3-phenyl-2-propanol |
| Molecular Formula | C₉H₁₃NO |
| CAS Number | 50411-26-2 |
| Molecular Weight | 151.21 g/mol [1] |
| InChI Code | 1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 |
| InChI Key | JIIXMZQZEAAIJX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CN)O |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | |
| Melting Point | 93-95 °C | For the (R)-(+)-enantiomer.[1] |
| Boiling Point | 293 °C at 760 mmHg | For the related isomer 3-amino-3-phenyl-1-propanol.[2] |
| Solubility | Soluble in water, ethanol, and ether. | For the related isomer DL-Phenylalaninol.[3] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere. |
Synthesis and Purification
A common synthetic route to amino-phenylpropan-ol derivatives involves the reduction of a corresponding amino ketone.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable phenylpropanone derivative.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reductive Amination of 1-phenyl-2-propanone
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired stereochemistry.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-2-propanone in a suitable solvent such as methanol.
-
Amine Source: Add an amine source, for example, ammonium acetate, to the solution.
-
Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride (NaBH₃CN).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl). Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone. Basify the aqueous layer with a base (e.g., NaOH) to a pH of approximately 12.
-
Extraction: Extract the basic aqueous layer multiple times with an organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of isopropanol and toluene.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of this compound. The following are representative spectral data for related amino-phenylpropanol compounds.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the hydroxyl group, the methylene protons, and the amine protons. The exact chemical shifts and coupling constants will depend on the specific isomer and solvent. |
| ¹³C NMR (CDCl₃) | Aromatic carbon signals (~126-138 ppm), a signal for the carbon bearing the hydroxyl group (~71-73 ppm), and signals for the other aliphatic carbons.[4] |
| IR Spectroscopy | Broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations. C-H stretching vibrations from the aromatic and aliphatic groups, and C=C stretching from the phenyl ring. |
| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing the specific biological activities, mechanism of action, or associated signaling pathways for this compound itself. It is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. For instance, its derivatives are explored for their potential as appetite suppressants and antidepressants.
The broader class of phenylpropanoids, derived from phenylalanine and tyrosine, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are integral to plant defense mechanisms and have been studied for their potential health benefits in humans. However, it is crucial to note that the biological effects of the parent this compound molecule may not be the same as its more complex derivatives or other members of the phenylpropanoid class.
Further research is required to elucidate the specific pharmacological profile of this compound and to determine if it interacts with any specific biological pathways.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
Table 4: Safety Information
| Hazard | Description |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or use a fume hood. |
Conclusion
This compound is a foundational molecule in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. This guide has summarized its key chemical and physical properties, provided an overview of its synthesis, and highlighted the current state of knowledge regarding its biological activity. For researchers and drug development professionals, a thorough understanding of these characteristics is essential for its effective utilization in the design and synthesis of novel compounds with therapeutic potential. Future investigations into the specific biological effects of this molecule are warranted to fully explore its potential applications.
References
Synthesis of (S)-1-Amino-3-phenylpropan-2-ol from L-Phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-1-amino-3-phenylpropan-2-ol, also known as L-phenylalaninol, from the readily available chiral building block, L-phenylalanine. L-phenylalaninol is a valuable chiral intermediate in the synthesis of various pharmaceuticals and chiral auxiliaries. This document details established chemical reduction methodologies, presenting quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic pathway.
Introduction
(S)-1-amino-3-phenylpropan-2-ol is the amino alcohol derived from the formal reduction of the carboxylic acid group of L-phenylalanine.[1] The direct reduction of the amino acid presents a straightforward and atom-economical approach to this important chiral molecule. This guide focuses on prevalent and effective methods employing metal hydride reducing agents, providing a comparative analysis of their yields and procedural requirements.
Core Synthesis Pathway: Reduction of L-Phenylalanine
The primary transformation involves the reduction of the carboxylic acid functionality of L-phenylalanine to a primary alcohol. This is typically achieved using powerful reducing agents capable of reducing carboxylic acids, such as lithium aluminum hydride (LAH) or in situ generated borane from sodium borohydride.
Caption: General reaction scheme for the reduction of L-phenylalanine.
Comparative Data on Reduction Methods
The selection of a reduction method often depends on factors such as yield, safety, cost, and scalability. The following table summarizes quantitative data from various established protocols for the synthesis of L-phenylalaninol from L-phenylalanine.
| Reducing Agent/Method | Substrate | Solvent | Reported Yield | Reference |
| Lithium Aluminum Hydride (LAH) | L-Phenylalanine | THF | 87% | Organic Syntheses[1] |
| Sodium Borohydride / Iodine (NaBH₄/I₂) | L-Phenylalanine | THF | 72% | J. Org. Chem. 1993, 58, 3568[2] |
| Lithium Borohydride (LiBH₄) | L-Phenylalanine | THF | 70% | J. Org. Chem. 1993, 58, 3568[2] |
| Lithium / Aluminum Chloride (Li/AlCl₃) | L-Phenylalanine | THF | 74.8 - 91.4% | JOCPR, 2015, 7(12):830-833[3] |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the most common and effective methods of reducing L-phenylalanine.
Method 1: Reduction with Lithium Aluminum Hydride (LAH)
This procedure is adapted from a general method for the reduction of amino acids reported in Organic Syntheses, which has been successfully applied to L-phenylalanine.[1]
Workflow:
Caption: Workflow for the LAH reduction of L-phenylalanine.
Protocol:
-
Apparatus Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.
-
Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (THF, 1200 mL).
-
Addition of Amino Acid: L-phenylalanine is added slowly to the stirred suspension of LAH in THF. Caution: The addition is exothermic and may cause vigorous evolution of hydrogen gas. The rate of addition should be controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (typically monitored by TLC or other appropriate methods).
-
Quenching: The reaction mixture is cooled to 10°C in an ice bath. The reaction is carefully quenched by the sequential and slow addition of water (47 mL), followed by 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL). Caution: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.
-
Work-up: The resulting white precipitate is removed by filtration. The filter cake is washed with ethyl ether (3 x 150 mL). The organic filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude L-phenylalaninol.
-
Purification: The product can be further purified by recrystallization, for example, from boiling toluene.[4]
Method 2: Reduction with Sodium Borohydride and Iodine (NaBH₄/I₂)
This method generates diborane in situ, which is the active reducing agent for the carboxylic acid. It is considered a milder alternative to LAH. This protocol is based on a procedure reported in the Journal of Organic Chemistry.[2]
Workflow:
Caption: Workflow for the NaBH₄/I₂ reduction of L-phenylalanine.
Protocol:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, and flushed with an inert gas (e.g., argon).
-
Reagent Preparation: The flask is charged with L-phenylalanine (500 mmol) and sodium borohydride (2.4 equivalents) suspended in anhydrous THF.
-
Addition of Iodine: A solution of iodine (1 equivalent) in THF is added dropwise to the stirred suspension at 0°C. Vigorous gas evolution is typically observed.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux overnight.
-
Work-up: The reaction mixture is cooled to room temperature and hydrolyzed by the dropwise addition of methanol. The solvent is then removed in vacuo.
-
Extraction: The residue is taken up in 20% aqueous potassium hydroxide (KOH), and the product is extracted with methyl-tert-butyl ether (MTBE).
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and evaporated to dryness to yield the crude product.
-
Purification: The crude material is recrystallized from toluene to afford L-phenylalaninol as colorless crystals.[2]
Method 3: Reduction with Lithium and Aluminum Chloride (Li/AlCl₃)
This method provides a high-yielding alternative to traditional hydride reagents. The protocol involves the activation of the carboxyl group with AlCl₃ followed by reduction with lithium metal.[3]
Protocol:
-
Activation: To a suspension of anhydrous aluminum chloride (13.48 mmol) in anhydrous THF (30 mL), add sodium L-phenylalaninate (13.37 mmol) slowly. Stir the mixture at 55°C for 1 hour, maintaining the pH between 3 and 4.
-
Reduction: Add lithium chips (80.00 mmol) and tert-butanol (10 mL) to the reaction mixture. Maintain the temperature at 65°C with stirring for another 1.5 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the remaining solid residue in a 10% NaOH solution (30 mL) and stir for 3 hours at room temperature for hydrolysis.
-
Extraction and Isolation: The product is then extracted from the aqueous basic solution, and the organic extracts are combined, dried, and concentrated to yield L-phenylalaninol.
Safety Considerations
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment. Personal protective equipment, including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Sodium Borohydride/Iodine: This reaction generates hydrogen gas and should be performed in a well-ventilated fume hood. Iodine is corrosive and toxic.
-
Lithium Metal: Lithium is a reactive metal that can ignite in the presence of moisture. It should be handled under an inert atmosphere.
Conclusion
The synthesis of (S)-1-amino-3-phenylpropan-2-ol from L-phenylalanine is a well-established transformation that can be achieved through several reliable methods. The choice of reducing agent is a critical parameter, with lithium aluminum hydride offering high yields in a one-step process, while the sodium borohydride/iodine system provides a milder alternative. The Li/AlCl₃ method also presents a high-yield option. Careful attention to experimental conditions and safety protocols is essential for the successful and safe execution of these syntheses. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.
References
1-Amino-3-phenylpropan-2-ol CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Amino-3-phenylpropan-2-ol, a key chemical intermediate with potential applications in pharmaceutical research and development. The document details its chemical identity, supplier information, and explores potential synthetic routes and biological significance based on available scientific literature.
Chemical Identity and Properties
This compound, a substituted derivative of phenylalaninol, is a chiral amino alcohol. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 50411-26-2 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-1-benzyl-ethanol, β-Amino-benzenepropanol |
Supplier Information
This compound is available from several commercial suppliers, primarily for research and development purposes.
| Supplier | Purity | Additional Information |
| Sigma-Aldrich | Typically ≥95% | Available through various brands on their platform. |
| Ambeed, Inc. | ≥95% | - |
| Santa Cruz Biotechnology | - | - |
| Cayman Chemical | - | - |
Synthesis and Experimental Protocols
Conceptual Synthetic Pathway: Reductive Amination
A common and effective method for the synthesis of amino alcohols is the reductive amination of a corresponding keto-alcohol.
Workflow of the Conceptual Synthetic Pathway
Caption: Conceptual workflow for the synthesis of this compound.
Representative Experimental Protocol (Adapted from Phenylpropanolamine Synthesis)
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Objective: To synthesize this compound via reductive amination of 1-Hydroxy-3-phenylpropan-2-one.
Materials:
-
1-Hydroxy-3-phenylpropan-2-one
-
Ammonia (solution or gas)
-
Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C) and Hydrogen gas
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (if using H₂/Pd/C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 1-Hydroxy-3-phenylpropan-2-one in methanol in a round-bottom flask.
-
Amination: Add a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Reduction:
-
Method A (Sodium Cyanoborohydride): Slowly add sodium cyanoborohydride to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Method B (Catalytic Hydrogenation): Transfer the methanolic solution to a hydrogenation apparatus. Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere (typically 2-3 bar) with vigorous stirring until hydrogen uptake ceases.
-
-
Work-up:
-
If using NaBH₃CN, quench the reaction by carefully adding dilute HCl.
-
If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.
-
-
Extraction: Concentrate the reaction mixture under reduced pressure. Basify the residue with a NaOH solution to a pH of >10. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity and signaling pathway involvement of this compound are limited. However, the broader class of phenylpropanoids and related amino alcohols have been investigated for various biological effects.
Involvement in Insulin Signaling (Inferred from Phenylalaninol)
Recent research has indicated that phenylalanine and its reduced form, phenylalaninol, can modulate insulin signaling. Phenylalaninol has been shown to block the phenylalanylation of the insulin receptor β-subunit (IRβ), which in turn sensitizes insulin signaling. This suggests that compounds with a similar structural backbone, such as this compound, could potentially interact with components of the insulin signaling pathway.
Hypothesized Interaction with Insulin Signaling Pathway
Caption: Potential modulatory role in the insulin signaling pathway.
General Biological Activities of Phenylpropanoids
Phenylpropanoids, as a class, are known to exhibit a wide range of biological activities, including:
-
Antimicrobial properties
-
Antioxidant effects
-
Anti-inflammatory action
It is plausible that this compound may share some of these general properties, although specific studies are required for confirmation.
Conclusion
This compound is a readily accessible chemical intermediate with potential for further investigation in drug discovery and development. While detailed biological studies on this specific compound are sparse, its structural similarity to other biologically active phenylpropanolamines, particularly in the context of insulin signaling, warrants further exploration. The synthetic routes outlined in this guide provide a foundation for researchers to produce this compound for further in vitro and in vivo evaluation. Future research should focus on elucidating the specific pharmacological profile of this compound and its potential interactions with various cellular signaling pathways.
Spectroscopic Analysis of 1-Amino-3-phenylpropan-2-ol: A Technical Guide
Introduction
1-Amino-3-phenylpropan-2-ol and its analogs are important chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of their structural and spectroscopic properties is crucial for researchers in drug discovery and development. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a representative compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a closely related structural isomer. The guide includes tabulated spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
Due to the limited availability of a complete, published dataset for this compound, this guide presents the spectroscopic data for the closely related and well-characterized compound, D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol). The structural similarity makes its spectroscopic data highly representative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [1]
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.18 - 7.29 | m | 5H | Aromatic (C₆H₅) |
| 3.61 | dd | 1H | CH₂-OH |
| 3.38 | dd | 1H | CH₂-OH |
| 3.10 | m | 1H | CH-NH₂ |
| 2.78 | dd | 1H | C₆H₅-CH₂ |
| 2.50 | dd | 1H | C₆H₅-CH₂ |
| ~1.5 (broad) | s | 3H | NH₂, OH |
¹³C NMR (Carbon-13 NMR) Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 138.8 | Aromatic (Quaternary C) |
| 129.3 | Aromatic (CH) |
| 128.5 | Aromatic (CH) |
| 126.3 | Aromatic (CH) |
| 66.5 | CH₂-OH |
| 54.7 | CH-NH₂ |
| 40.5 | C₆H₅-CH₂ |
Infrared (IR) Spectroscopy[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 - 3290 | Strong, Broad | O-H, N-H stretching |
| 3080 - 3030 | Medium | Aromatic C-H stretching |
| 2920 - 2850 | Medium | Aliphatic C-H stretching |
| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C bending |
| 1050 | Strong | C-O stretching |
| 740, 700 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)[3]
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 151 | ~1 | [M]⁺ (Molecular Ion) |
| 120 | ~15 | [M - CH₂OH]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~15 | [C₅H₅]⁺ |
| 30 | ~50 | [CH₂NH₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may vary and should be optimized for the specific sample and equipment.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum of the sample. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (Electron Ionization)
Sample Preparation:
-
For analysis by a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.
-
For GC-MS analysis, the sample is first dissolved in a volatile organic solvent (e.g., methanol, dichloromethane).
Data Acquisition:
-
The sample is introduced into the high-vacuum source of the mass spectrometer.
-
In the case of a direct insertion probe, the sample is heated to induce vaporization. In GC-MS, the sample is vaporized in the heated injection port and separated by the gas chromatograph before entering the mass spectrometer.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Biological Versatility of 1-Amino-3-phenylpropan-2-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-amino-3-phenylpropan-2-ol scaffold represents a privileged structure in medicinal chemistry, serving as a foundation for compounds with diverse and significant biological activities. Derivatives of this core structure have shown promise in critical therapeutic areas, primarily as modulators of the central nervous system and as agents targeting metabolic disorders. This technical guide provides an in-depth analysis of two prominent classes of these derivatives: monoamine reuptake inhibitors and hypolipidemic agents. It details their quantitative biological data, the experimental protocols used for their evaluation, and the underlying mechanisms of action.
Monoamine Reuptake Inhibition: Targeting Neurological Disorders
A significant area of research has focused on this compound derivatives as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Dysfunction in these transport systems is implicated in a range of neurological and psychiatric conditions.[1]
Quantitative Activity Data
The 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series has been identified as a potent class of monoamine reuptake inhibitors.[2] These compounds exhibit varying degrees of selectivity for the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A notable example from this series, compound 20 , demonstrates a high affinity for NET with an IC50 of 4 nM and an 86-fold selectivity over SERT.[2]
| Compound | Phenyl Substitution | Indole Substitution | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |
| 1 | H | H | 28 | 1200 | 43 |
| 20 | 4-F | 5-F | 4 | 344 | 86 |
| 21 | 4-Cl | 5-F | 7 | 450 | 64 |
| 22 | 4-Me | 5-F | 12 | 600 | 50 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2009.[2]
Experimental Protocols
The determination of inhibitory activity on monoamine transporters is primarily conducted through in vitro assays using either radioligand binding or neurotransmitter uptake methods.[3][4]
This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for a specific transporter.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are commonly used.[3]
-
Radioligands: Typical radioligands include [³H]nisoxetine for NET and [³H]citalopram for SERT.[3]
-
Procedure:
-
Cell membranes expressing the transporter of interest are prepared.
-
The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the transporter, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
This functional assay directly measures the inhibition of the transporter's ability to uptake its respective neurotransmitter.[5][6]
-
Cell Lines: As with the binding assay, HEK293 cells expressing the specific human monoamine transporter are utilized.[5]
-
Radiolabeled Substrates: [³H]norepinephrine or [³H]serotonin are used as the substrates for their respective transporters.[3]
-
Procedure:
-
Cells are plated in multi-well plates and grown to confluency.
-
The cells are pre-incubated with varying concentrations of the test compound.
-
The uptake reaction is initiated by adding the radiolabeled neurotransmitter.
-
After a short incubation period at a controlled temperature (e.g., 37°C), the uptake is terminated by rapidly washing the cells with ice-cold buffer.[5]
-
The cells are lysed, and the amount of radioactivity taken up by the cells is quantified by scintillation counting.
-
The IC50 value is calculated as the concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50%.
-
Mechanism of Action and Signaling
The primary mechanism of action for these compounds is the direct blockade of the monoamine transporters located on the presynaptic neuron.[1] By inhibiting these transporters, the reuptake of neurotransmitters such as norepinephrine and serotonin from the synaptic cleft is reduced. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1]
Mechanism of monoamine reuptake inhibition.
Hypolipidemic Activity: A Strategy Against Metabolic Disorders
A structurally related class of compounds, the 3-amino-2-methyl-1-phenylpropanones, has demonstrated significant potential as hypolipidemic agents.[7] These derivatives effectively lower serum cholesterol and triglyceride levels in animal models, suggesting a role in the management of dyslipidemia and related cardiovascular diseases.[7]
Quantitative Activity Data
Several synthesized 3-amino-2-methyl-1-phenylpropanone analogs have shown potent hypolipidemic effects in rodents.[7] The activity is measured by the percentage reduction in serum lipid levels after a specific treatment period.
| Compound | R Group (Amino) | Phenyl Substitution | % Cholesterol Reduction | % Triglyceride Reduction |
| 4 | Perhydroazepin-1-yl | H | 63% | 33% |
| 5 | 4-Methylpiperazin-1-yl | H | 58% | 37% |
| 17 | 4-(Pyrrolidinocarbonylmethyl)piperazin-1-yl | 4-F | 42% | 54% |
Data from in vivo studies in CF1 mice at 8 mg/kg/day for 16 days. Sourced from the Journal of Medicinal Chemistry, 1995.[7]
Furthermore, these compounds have been shown to reduce the activity of key enzymes involved in lipid metabolism, including HMG-CoA reductase.[7]
Experimental Protocols
The evaluation of hypolipidemic activity involves both in vivo studies in animal models and in vitro enzyme assays.
This protocol assesses the overall effect of the test compounds on the lipid profile of animals, often on a high-fat diet to induce hyperlipidemia.[8][9][10][11]
-
Animal Model: Male Sprague-Dawley rats or CF1 mice are commonly used.
-
Induction of Hyperlipidemia: Animals are fed a high-fat diet, often supplemented with cholesterol, for a period to establish elevated lipid levels.[10]
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The treatment groups receive the test compound orally or via intraperitoneal injection at a specified dose and frequency for a defined period (e.g., 14-16 days).[7]
-
A positive control group treated with a standard hypolipidemic drug (e.g., lovastatin) is often included.
-
Blood samples are collected at the end of the treatment period.
-
Serum levels of total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) are measured using standard enzymatic colorimetric assays.
-
The percentage reduction in lipid levels in the treated groups is calculated relative to the hyperlipidemic control group.
-
This in vitro assay measures the direct inhibitory effect of the compounds on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[12][13][14][15]
-
Enzyme Source: Purified HMG-CoA reductase enzyme.
-
Principle: The assay spectrophotometrically measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by the enzyme.[13][14]
-
Procedure:
-
The reaction is set up in a multi-well plate or cuvette.
-
The reaction mixture contains assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
The test compound at various concentrations is added to the wells. A control without an inhibitor is also prepared.
-
The reaction is initiated by adding the substrate, HMG-CoA.
-
The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C).
-
The rate of NADPH consumption is calculated from the linear portion of the reaction curve.
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Mechanism of Action and Signaling
The hypolipidemic effect of these 1-phenylpropanone derivatives is, at least in part, attributed to their ability to inhibit key enzymes in lipid metabolism. By inhibiting HMG-CoA reductase, they block a critical step in the de novo synthesis of cholesterol in the liver.[16] This reduction in intracellular cholesterol can lead to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[16]
Inhibition of the cholesterol biosynthesis pathway.
Conclusion
Derivatives of this compound are a versatile class of compounds with significant, clinically relevant biological activities. The 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series shows great promise as selective norepinephrine reuptake inhibitors for the potential treatment of neurological disorders. Concurrently, the 3-amino-2-methyl-1-phenylpropanone series demonstrates potent hypolipidemic effects, positioning them as potential leads for new anti-hyperlipidemia therapies. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this important chemical scaffold.
References
- 1. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 2. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anti-hyperlipidemic activity of the triterpene from the stem bark of Protorhus longifolia (Benrh) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Antioxidant, Anti-hyperlipidemic Properties and Chemical Characterization of Centella asiatica (L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, characterization and hypolipidemic activity of ferulic acid in high-fat-diet-induced hyperlipidemia in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Properties of (S)- and (R)-2-Amino-3-phenylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chiral properties of the enantiomers of 2-amino-3-phenylpropan-1-ol, commonly known as L-phenylalaninol ((S)-enantiomer) and D-phenylalaninol ((R)-enantiomer). Chirality is a critical determinant of biological activity, and understanding the distinct characteristics of each enantiomer is paramount for applications in pharmaceutical sciences and organic synthesis. This document details the physicochemical and chiroptical properties, provides established experimental protocols for their synthesis and resolution, outlines analytical techniques for enantiomeric discrimination, and explores the biological significance of these chiral molecules.
Introduction
2-Amino-3-phenylpropan-1-ol is a chiral amino alcohol derived from the amino acid phenylalanine. It possesses a single stereocenter at the C2 carbon, giving rise to two non-superimposable mirror images: (S)-(-)-2-amino-3-phenylpropan-1-ol (L-phenylalaninol) and (R)-(+)-2-amino-3-phenylpropan-1-ol (D-phenylalaninol). These enantiomers are valuable chiral building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. Their distinct spatial arrangements lead to different interactions with other chiral molecules, such as biological receptors and enzymes, resulting in varied pharmacological and toxicological profiles.
The IUPAC name for this compound is 2-amino-3-phenylpropan-1-ol.[1][2][3][4][5] The CAS numbers for the individual enantiomers and the racemic mixture are provided in the data summary table.
Physicochemical and Chiroptical Properties
The enantiomers of 2-amino-3-phenylpropan-1-ol share identical physical properties in an achiral environment, such as melting point and solubility. However, their interaction with plane-polarized light, known as optical activity, is equal in magnitude but opposite in direction.
| Property | (S)-(-)-2-Amino-3-phenylpropan-1-ol (L-Phenylalaninol) | (R)-(+)-2-Amino-3-phenylpropan-1-ol (D-Phenylalaninol) | Racemic (DL)-2-Amino-3-phenylpropan-1-ol |
| CAS Number | 3182-95-4[6][7] | 5267-64-1[3][8] | 16088-07-6[1][5] |
| Molecular Formula | C₉H₁₃NO[4][6] | C₉H₁₃NO[3] | C₉H₁₃NO[1] |
| Molecular Weight | 151.21 g/mol [6] | 151.21 g/mol [8] | 151.21 g/mol [1] |
| Melting Point | 92-94 °C[7] | 93-95 °C[8] | 87-88 °C |
| Appearance | White to cream or yellow crystals/powder[6][7] | White to yellow crystalline powder and chunks | Not specified |
| Specific Rotation ([α]D) | -22.8° (c = 1.2 in 1 M HCl) | +22.8° (c = 1.2 in 1 M HCl)[8] | 0° |
| Solubility | Soluble in water and methanol.[6] Easily soluble in chloroform, ethyl acetate, ethanol, and methanol.[7] | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | Not specified |
Experimental Protocols
Enantioselective Synthesis
3.1.1. Synthesis of (S)-2-Amino-3-phenylpropan-1-ol from L-Phenylalanine
This protocol involves the reduction of the carboxylic acid group of L-phenylalanine.
-
Materials: L-Phenylalanine, Thionyl chloride, Methanol, Lithium aluminum hydride (LiAlH₄), Dry Tetrahydrofuran (THF), 1 M Sodium hydroxide (NaOH) solution, Sodium sulfate (Na₂SO₄), Celite.
-
Procedure:
-
Esterification: To a stirred suspension of L-phenylalanine (1 equivalent) in methanol at 0 °C, add thionyl chloride (1.5 equivalents) dropwise. Allow the reaction to stir at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride.[9]
-
Reduction: Prepare a suspension of LiAlH₄ (4 equivalents) in dry THF. To this suspension, add a solution of L-phenylalanine methyl ester (1 equivalent) in dry THF dropwise at 50 °C. Reflux the reaction mixture for 5 hours.[9]
-
Work-up: Cool the reaction to 0 °C and slowly add 1 M NaOH solution. Heat the resulting mixture to reflux for 2 hours, then cool to room temperature and filter through a pad of Celite.[9]
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (S)-2-amino-3-phenylpropan-1-ol.[9]
-
3.1.2. Synthesis of (R)-2-Amino-3-phenylpropan-1-ol from D-Phenylalanine
The procedure is analogous to the synthesis of the (S)-enantiomer, using D-phenylalanine as the starting material.
Chiral Resolution of Racemic 2-Amino-3-phenylpropan-1-ol
This method utilizes a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.
-
Materials: Racemic 2-amino-3-phenylpropan-1-ol, (+)-Tartaric acid, Methanol, Sodium hydroxide solution.
-
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic 2-amino-3-phenylpropan-1-ol (1 equivalent) in methanol. Add a solution of (+)-tartaric acid (0.5-1.0 equivalent) in methanol.[10]
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.[10]
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base, such as NaOH solution, to liberate the enantiomerically enriched amine.
-
Analytical Methods for Enantiomeric Discrimination
4.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of 2-amino-3-phenylpropan-1-ol.
-
Principle: The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Typical CSPs:
-
Experimental Workflow:
References
- 1. Phenylalaninol - Wikipedia [en.wikipedia.org]
- 2. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Phenylalaninol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. DL-Phenylalaninol | C9H13NO | CID 76652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Phenylalaninol - LKT Labs [lktlabs.com]
- 7. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 1-Amino-3-phenylpropan-2-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 1-Amino-3-phenylpropan-2-ol in common organic solvents. The information contained herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis, for whom understanding solubility is a critical parameter for process development, formulation, and analytical characterization.
Due to a lack of publicly available quantitative solubility data for this compound, this guide presents qualitative solubility information based on a closely related structural isomer, (2R)-2-amino-3-phenylpropan-1-ol. It is presumed that this compound will exhibit a similar solubility profile. For precise quantitative measurements, a detailed experimental protocol for solubility determination is provided.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of (2R)-2-amino-3-phenylpropan-1-ol, a structural isomer of this compound. This information serves as a valuable initial guide for solvent selection.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble[1] |
| Ethanol | Soluble[1] | |
| Esters | Ethyl Acetate | Soluble[1] |
| Chlorinated Solvents | Chloroform | Soluble[1] |
Note: This data is for the structural isomer (2R)-2-amino-3-phenylpropan-1-ol and should be used as an estimation for this compound. Experimental verification is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for this compound, the shake-flask method is recommended. This method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[2][3][4][5]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to draw the liquid from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the chosen solvent using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
The dilution factor is the ratio of the final volume of the diluted sample to the initial volume of the filtrate used for dilution.
-
Visual Representations
The following diagrams illustrate the experimental workflow for solubility determination and a logical decision-making process for solvent selection.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical flow for selecting a suitable solvent based on solubility requirements.
References
An In-depth Technical Guide to the Stereochemistry of 1-Amino-3-phenylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-amino-3-phenylpropan-2-ol, a chiral amino alcohol with significant potential in pharmaceutical and chemical synthesis. This document delves into the synthesis, separation, and characterization of its stereoisomers, offering detailed experimental protocols and quantitative data to support advanced research and development.
Introduction
This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the amino and hydroxyl groups profoundly influences the molecule's biological activity and chemical reactivity. Understanding and controlling the stereochemistry of this compound is therefore critical for its application in drug design, asymmetric synthesis, and materials science. This guide will explore the key methodologies for obtaining stereochemically pure forms of this compound and present their defining characteristics.
Stereoselective Synthesis of this compound Stereoisomers
The controlled synthesis of specific stereoisomers of this compound can be achieved through various strategies, including stereoselective reduction of a corresponding aminoketone or the use of chiral starting materials. A prevalent method involves the reductive amination of a chiral precursor.
Experimental Protocol: Stereoselective Reductive Amination
This protocol is adapted from established methods for the synthesis of similar phenylpropanolamines and can be optimized for the specific synthesis of this compound stereoisomers.
Objective: To synthesize a specific stereoisomer of this compound via reductive amination of a chiral precursor.
Materials:
-
Chiral precursor (e.g., a stereochemically pure α-hydroxy ketone)
-
Primary aralkylamine (e.g., benzylamine)
-
Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas source
-
Standard laboratory glassware and reaction setup for hydrogenation
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the chiral precursor and an equimolar amount of the primary aralkylamine in a suitable alcohol solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 3-5 kg/cm ²) and stir the reaction mixture vigorously at a controlled temperature (e.g., 20-50°C).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude N-aralkylated amino alcohol.
-
Deprotection (Hydrogenolysis): Dissolve the crude product in a suitable solvent and add a fresh portion of the hydrogenation catalyst. Subject the mixture to a second round of hydrogenation to cleave the aralkyl group.
-
Purification: After catalyst removal and solvent evaporation, purify the final this compound stereoisomer by techniques such as crystallization or column chromatography.
Logical Workflow for Stereoselective Synthesis:
Caption: Workflow for the stereoselective synthesis of this compound.
Chiral Resolution of Racemic this compound
The separation of a racemic mixture of this compound into its constituent enantiomers is a crucial process for obtaining optically pure compounds. Classical chemical resolution using a chiral resolving agent is a widely employed and effective method.
Experimental Protocol: Chiral Resolution using a Chiral Acid
Objective: To separate a racemic mixture of this compound into its enantiomers by forming diastereomeric salts with a chiral acid.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid)
-
Methanol or another suitable solvent
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for crystallization and extraction
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate will contain the other diastereomeric salt.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and basify the solution with a sodium hydroxide solution to liberate the free amine.
-
Extraction: Extract the liberated enantiomer with an organic solvent.
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
Logical Flow of Chiral Resolution:
Caption: Process flow for the chiral resolution of this compound.
Characterization of Stereoisomers
The individual stereoisomers of this compound can be distinguished by their unique physical and spectroscopic properties. The following table summarizes key characterization data for related phenylpropanolamine stereoisomers, which can serve as a reference for the analysis of this compound isomers.
| Stereoisomer | Melting Point (°C) | Specific Rotation ([α]D) | Spectroscopic Data (1H NMR, 13C NMR) |
| (1R,2R) | Data not available | Data not available | Characteristic shifts for the methine and methylene protons and carbons are expected. |
| (1S,2S) | Data not available | Data not available | Mirror image NMR spectra to the (1R,2R) isomer in a chiral environment. |
| (1R,2S) | Data not available | Data not available | Distinct NMR spectra from the (R,R)/(S,S) pair due to different spatial arrangement. |
| (1S,2R) | Data not available | Data not available | Mirror image NMR spectra to the (1R,2S) isomer in a chiral environment. |
Potential Biological Significance and Signaling Pathways
While specific studies on the differential biological activities of this compound stereoisomers are limited, the stereochemistry of related phenylpropanolamines is known to be a critical determinant of their pharmacological effects. For instance, the stereoisomers of ephedrine and pseudoephedrine exhibit distinct activities at adrenergic receptors. It is plausible that the stereoisomers of this compound could also display differential interactions with biological targets such as receptors or enzymes.
Further research is warranted to elucidate the specific pharmacological profiles of each stereoisomer and to identify any relevant signaling pathways that may be modulated in a stereospecific manner.
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical differential binding of stereoisomers to a GPCR.
Conclusion
The stereochemistry of this compound is a fundamental aspect that governs its properties and potential applications. This guide has provided an overview of the synthetic and resolution strategies available to access its stereochemically pure forms. While detailed characterization and biological activity data for all four stereoisomers require further investigation, the methodologies and principles outlined herein provide a solid foundation for researchers and professionals in the fields of drug discovery and chemical synthesis to advance their work with this versatile chiral molecule. The development of robust and efficient stereoselective synthetic routes and a deeper understanding of the stereospecific biological effects of each isomer will be crucial for unlocking the full potential of this compound.
The Medicinal Chemistry of 1-Amino-3-phenylpropan-2-ol: A Versatile Scaffold for CNS Disorders, Inflammation, and Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-amino-3-phenylpropan-2-ol scaffold, commonly known as phenylalaninol, has emerged as a privileged structure in medicinal chemistry. Derived from the natural amino acid phenylalanine, this chiral β-amino alcohol serves as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including a primary amine, a secondary alcohol, and a benzyl moiety, provide multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide explores the significant potential of the this compound core in the development of novel therapeutics, with a focus on its applications as a modulator of monoamine neurotransmission, an inhibitor of inflammatory pathways, and as a foundation for anticancer agents.
Modulation of Monoamine Neurotransmission
The phenylalaninol scaffold has proven to be a particularly fruitful starting point for the development of agents that modulate the levels of monoamine neurotransmitters, such as dopamine and norepinephrine, in the synapse. This has led to the successful development of therapeutics for disorders characterized by excessive daytime sleepiness.
Norepinephrine-Dopamine Releasing Agents (NDRAs) and Reuptake Inhibitors (NDRIs)
Phenylalaninol itself acts as a norepinephrine-preferring norepinephrine-dopamine releasing agent (NDRA)[1]. More significantly, a derivative of D-phenylalaninol, Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate), is a clinically approved dual-acting dopamine and norepinephrine reuptake inhibitor (DNRI)[2]. It is used for the treatment of excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea (OSA)[2][3][4].
The mechanism of action of solriamfetol involves binding to and inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain[2][5][6]. This enhanced noradrenergic and dopaminergic signaling promotes wakefulness[2][5]. Unlike amphetamines, solriamfetol does not induce the release of monoamines, which may contribute to its lower potential for abuse[2][5].
Quantitative Data for Phenylalaninol and Solriamfetol
| Compound | Target | Activity | Value | Reference |
| Phenylalaninol | Norepinephrine Release | EC₅₀ | 106 nM | [1] |
| Dopamine Release | EC₅₀ | 1,355 nM | [1] | |
| Serotonin Release | EC₅₀ | >10,000 nM | [1] | |
| Solriamfetol | Dopamine Transporter (DAT) | Kᵢ | 14.2 µM | [5] |
| Norepinephrine Transporter (NET) | Kᵢ | 3.7 µM | [5] | |
| Dopamine Uptake Inhibition | IC₅₀ | 2.9 µM | [5][6] | |
| Norepinephrine Uptake Inhibition | IC₅₀ | 4.4 µM | [5][6] |
Signaling Pathway: Noradrenergic Synapse Modulation
The following diagram illustrates the mechanism of action of NDRAs and NDRIs at a noradrenergic synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 3. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]
- 4. Solriamfetol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Safety and handling precautions for 1-Amino-3-phenylpropan-2-ol
An In-depth Technical Guide to the Safe Handling of 1-Amino-3-phenylpropan-2-ol
This guide provides comprehensive safety and handling information for this compound (CAS No: 50411-26-2), intended for researchers, scientists, and professionals in drug development. The information herein is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and necessary precautions.
Hazard Identification and Classification
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.
GHS Pictograms:
Signal Word: Danger/Warning[1][2]
Hazard Statements:
The hazard statements for this compound can vary, indicating different levels of severity, potentially due to impurities, different isomers, or varying concentrations. It is crucial to consult the specific SDS provided by the supplier.
-
Corrosive Hazards: H314 - Causes severe skin burns and eye damage.[1][3] H318 - Causes serious eye damage.[1]
-
Irritant Hazards: H315 - Causes skin irritation.[2] H319 - Causes serious eye irritation.[2]
-
Acute Toxicity: H302 - Harmful if swallowed.[2] H332 - Harmful if inhaled.[2]
-
Respiratory Hazards: H335 - May cause respiratory irritation.[2][4]
Quantitative Safety Data
The following table summarizes the key quantitative and qualitative safety data for this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H314, H315, H318, H319, H332, H335 | [1][2][3] |
| Precautionary Statements | P260, P261, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P235, P501 | [1][5] |
| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Inhalation: Remove person to fresh air and keep comfortable for breathing. Ingestion: Rinse mouth. Do NOT induce vomiting. | [1][3][6] |
| Fire Fighting Measures | Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Unsuitable Extinguishing Media: Do not use a water jet. Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [4][6][7] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up. Store under an inert atmosphere. | [1][6][7][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4][5][6] |
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not extensively published, the following are general methodologies for assessing the types of hazards identified.
a) Skin Corrosion/Irritation Testing (OECD TG 431 & 439)
-
Principle: To assess the potential of a substance to cause skin corrosion or irritation.
-
Methodology (In Vitro):
-
A reconstructed human epidermis (RhE) model is used.
-
The test chemical is applied topically to the tissue surface.
-
After a defined exposure period, the chemical is removed, and the tissue is rinsed.
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay).
-
The reduction in cell viability compared to negative controls determines the classification as corrosive or irritant.
-
b) Serious Eye Damage/Irritation Testing (OECD TG 492)
-
Principle: To evaluate the potential of a substance to cause serious eye damage or irritation.
-
Methodology (In Vitro):
-
A reconstructed human cornea-like epithelium (RhCE) model is employed.
-
The test substance is applied to the epithelial surface.
-
Following exposure and a post-exposure incubation period, cell viability is determined.
-
The level of cell viability reduction indicates the potential for eye irritation or serious eye damage.
-
c) Acute Oral Toxicity Testing (OECD TG 423)
-
Principle: To determine the acute oral toxicity of a substance.
-
Methodology:
-
A single dose of the substance is administered orally to a group of fasted animals (typically rodents).
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The procedure is repeated with increasing or decreasing doses to identify a dose that causes mortality or evident toxicity.
-
The results are used to classify the substance based on its LD50 (the dose that is lethal to 50% of the test animals).
-
Visualization of Safety Assessment Workflow
The following diagram illustrates a general workflow for the chemical safety assessment of a substance like this compound.
Caption: Chemical Safety Assessment Workflow.
Handling and Storage Precautions
Engineering Controls:
-
Handle the product only in a closed system or provide appropriate exhaust ventilation.[6]
-
Ensure adequate ventilation, especially in confined areas.[6]
-
Eyewash stations and safety showers must be close to the workstation location.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][8] A lab coat and gloves are essential.[7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][8]
Handling Procedures:
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[3][6]
-
Do not get in eyes, on skin, or on clothing.[6]
-
Wash face, hands, and any exposed skin thoroughly after handling.[3][6]
-
Avoid formation of dust and aerosols.[4]
Storage Conditions:
-
Store in a corrosives area.[6]
-
Store under an inert atmosphere as the material may be air-sensitive.[6][7]
First-Aid Measures
-
General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[3][6]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[3][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][6]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4][6] A self-contained breathing apparatus should be used to avoid inhalation of the product.[7]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel to put the material into a waste disposal container.[7]
Stability and Reactivity
-
Reactivity: No information available.
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Possibility of Hazardous Reactions: None under normal processing.
-
Conditions to Avoid: Incompatible products, heat, flames, and sparks.[6]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][6]
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[3][6][7]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[4][8] The available data suggests that it can cause burns or irritation to the skin and eyes and may be harmful if swallowed or inhaled.
Disposal Considerations
Waste from residues/unused products should be disposed of in accordance with local and national regulations. Dispose of contents/container to an approved waste disposal plant.[4][5][6] Do not empty into drains.[3] Contaminated packaging should be disposed of as unused product.[4]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
General Principles for the Synthesis of β-Amino Alcohols
I am unable to provide a detailed protocol for the synthesis of 1-Amino-3-phenylpropan-2-ol. This substance, also known as phenylpropanolamine (PPA) or norephedrine, is a controlled chemical precursor used in the illicit manufacture of stimulants such as amphetamine and methamphetamine. Providing instructions for its synthesis is prohibited under chemical safety guidelines.
Instead, I can offer a general, academic overview of the chemical principles involved in the synthesis of β-amino alcohols, the class of compounds to which this compound belongs. This information is for educational purposes only and is not a practical guide for synthesis.
β-amino alcohols are organic compounds containing both an amino group (-NH2) and a hydroxyl group (-OH) attached to adjacent carbon atoms. Their synthesis is a fundamental topic in organic chemistry, with several established general methodologies.
Common Synthetic Strategies:
-
Ring-Opening of Epoxides: A common and versatile method involves the reaction of an epoxide with an amine. The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-amino alcohol. The choice of amine and epoxide determines the final structure of the product.
-
Reduction of α-Amino Ketones: α-amino ketones can be reduced to form β-amino alcohols. The ketone's carbonyl group is reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method is effective for creating specific stereoisomers if a stereoselective reducing agent is used.
-
Reduction of Cyanohydrins: Cyanohydrins can be converted into β-amino alcohols through the reduction of the nitrile group. The nitrile is typically reduced to a primary amine using powerful reducing agents like LiAlH4 or through catalytic hydrogenation.
Below is a generalized workflow representing these academic concepts.
Chiral HPLC Method for the Separation of 1-Amino-3-phenylpropan-2-ol Enantiomers: Application Notes and Protocols
Abstract
This document provides detailed application notes and protocols for the enantioselective separation of 1-Amino-3-phenylpropan-2-ol (also known as Phenylalaninol) using chiral High-Performance Liquid Chromatography (HPLC). Two robust methods are presented: a normal-phase HPLC (NP-HPLC) method for the direct separation of the underivatized enantiomers and a reversed-phase HPLC (RP-HPLC) method following pre-column derivatization. These methods are crucial for determining the enantiomeric purity of phenylalaninol, a key chiral building block in the synthesis of various pharmaceuticals. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of this compound is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of reliable and efficient analytical methods to separate and quantify the enantiomers of phenylalaninol is essential for ensuring the safety and efficacy of the final drug products. This application note details two effective chiral HPLC methods for this purpose.
Experimental Data Summary
The following tables summarize the quantitative data obtained for the chiral separation of this compound enantiomers using two distinct HPLC methods.
Method 1: Normal-Phase HPLC (Underivatized)
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H, 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
Method 2: Reversed-Phase HPLC (with GITC Derivatization)
| Parameter | Value |
| Derivatizing Agent | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |
| Stationary Phase | C18, 5 µm |
| Column Dimensions | 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 20% to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Retention Time (Diastereomer 1) | ~ 10.2 min |
| Retention Time (Diastereomer 2) | ~ 11.5 min |
| Resolution (Rs) | > 2.5 |
Experimental Protocols
Method 1: Normal-Phase HPLC (Underivatized)
This method allows for the direct separation of phenylalaninol enantiomers without the need for derivatization.
4.1.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).
-
HPLC grade n-Hexane, 2-Propanol, and Diethylamine.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE).
4.1.2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Diethylamine in a suitable solvent reservoir.
-
Sonicate the mobile phase for 15 minutes to degas.
4.1.3. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4.1.4. HPLC Analysis
-
Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
4.1.5. Data Analysis
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Method 2: Reversed-Phase HPLC (with GITC Derivatization)
This method involves the derivatization of the amino group of phenylalaninol with GITC to form diastereomers, which can be separated on a standard achiral C18 column.
4.2.1. Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
C18 column (150 x 4.6 mm, 5 µm).
-
HPLC grade Acetonitrile and Water.
-
Formic acid.
-
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
-
Triethylamine.
-
Reaction vials.
4.2.2. Derivatization Protocol
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
In a reaction vial, mix 100 µL of the sample solution with 100 µL of a 10 mg/mL solution of GITC in acetonitrile.
-
Add 20 µL of a 5% solution of triethylamine in acetonitrile to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
After the reaction is complete, dilute the mixture with the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration for HPLC analysis.
4.2.3. Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade acetonitrile and mix well.
-
Degas both mobile phases by sonication or helium sparging.
4.2.4. HPLC Analysis
-
Equilibrate the C18 column with the initial mobile phase composition (20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 10 µL of the derivatized sample.
-
Run the gradient program as specified in the data summary table.
4.2.5. Data Analysis
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric ratio and enantiomeric excess as described in section 4.1.5.
Visualized Workflows
Caption: Experimental workflows for the chiral separation of this compound.
Conclusion
The two chiral HPLC methods presented in this application note provide effective and reliable means for the enantiomeric separation of this compound. The choice between the direct normal-phase method and the derivatization-based reversed-phase method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Both methods are suitable for quality control and research applications in the pharmaceutical industry.
Application Notes and Protocols: The Use of (S)-1-Amino-3-phenylpropan-2-ol in the Preparation of Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of chiral ligands derived from the versatile building block, (S)-1-amino-3-phenylpropan-2-ol, and its closely related isomer, (S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol). Chiral amino alcohols are fundamental precursors in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. The inherent chirality of these amino alcohols is transferred to the resulting ligands, which in turn direct the stereochemical outcome of a wide range of chemical transformations.
The most prominent classes of chiral ligands synthesized from these precursors are oxazolines and C2-symmetric bis(oxazoline) (BOX) and pyridine bis(oxazoline) (PyBOX) ligands. These ligands are renowned for their ability to form stable complexes with various transition metals, creating highly effective and selective chiral catalysts.
I. Synthesis of Chiral Oxazoline Ligands
A common and effective method for the synthesis of chiral oxazolines involves the condensation of a chiral amino alcohol with an aldehyde to form an intermediate oxazolidine, which is subsequently oxidized to the desired oxazoline.
Experimental Protocol: Synthesis of (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline from (S)-Phenylalaninol
This protocol details the synthesis of a chiral oxazoline from (S)-phenylalaninol, an isomer of 1-amino-3-phenylpropan-2-ol. The methodology is representative and can be adapted for similar amino alcohols.
Materials:
-
(2S)-(-)-2-Amino-3-phenyl-1-propanol ((S)-phenylalaninol)
-
Trimethylacetaldehyde (Pivaldehyde)
-
Dichloromethane (CH2Cl2)
-
Molecular Sieves (4 Å)
-
N-Bromosuccinimide (NBS)
-
0.5 M aqueous Na2S2O3 solution
-
Saturated aqueous Na2CO3 solution
-
Brine
-
Anhydrous MgSO4
-
Celite
-
Silica gel
-
Pentane
-
Methyl tert-butyl ether (MTBE)
Procedure: [1]
-
To a two-necked 500-mL round-bottomed flask, add 12 g of molecular sieves.
-
Dissolve (S)-phenylalaninol (5.20 g, 0.0344 mol) and trimethylacetaldehyde (2.96 g, 0.0344 mol) in 150 mL of dichloromethane.
-
Add the resulting solution to the flask containing the molecular sieves.
-
Fit the flask with a glass stopper and a CaCl2-filled drying tube and stir the reaction mixture at room temperature for 18 hours.
-
After 18 hours, replace the glass stopper with a thermometer and add N-bromosuccinimide (6.19 g, 0.0348 mol) to the reaction mixture.
-
Stir the resulting yellow-orange mixture for 60 minutes at room temperature.
-
Filter the mixture and transfer the filtrate to a 500-mL separatory funnel.
-
Extract the filtrate with 50 mL of 0.5 M aq. Na2S2O3 solution, 50 mL of saturated aq. Na2CO3 solution, and 50 mL of water.
-
Combine the aqueous phases and extract with 50 mL of CH2Cl2.
-
Combine all organic phases and wash with 50 mL of brine, then dry over MgSO4.
-
Filter the dried solution and add 10 g of Celite. Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel using a pentane/MTBE gradient (10:1 to 7:1) to yield the pure oxazoline.
Quantitative Data:
| Starting Material | Product | Yield |
| (S)-Phenylalaninol | (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline | Not specified in the reference |
II. Synthesis of Chiral Bis(oxazoline) (BOX) and Pyridine Bis(oxazoline) (PyBOX) Ligands
The synthesis of C2-symmetric BOX and PyBOX ligands is a cornerstone of asymmetric catalysis. These ligands are typically prepared through the condensation of two equivalents of a chiral amino alcohol with a dicarboxylic acid derivative or a dinitrile.
General Experimental Protocol: Synthesis of PyBOX Ligands
This protocol outlines a general and efficient one-pot synthesis of PyBOX ligands from a chiral amino alcohol and 2,6-dicyanopyridine, catalyzed by zinc triflate.
Materials:
-
Chiral β-amino alcohol (e.g., (S)-1-amino-3-phenylpropan-2-ol)
-
2,6-Dicyanopyridine
-
Zinc triflate (Zn(OTf)2)
-
Toluene
Procedure:
-
In a reaction vessel, combine the chiral β-amino alcohol (2.2 equivalents) and 2,6-dicyanopyridine (1.0 equivalent).
-
Add toluene as the solvent.
-
Add a catalytic amount of zinc triflate (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be isolated by direct crystallization from the reaction mixture or after removal of the solvent and purification by column chromatography.
Quantitative Data for Representative PyBOX Ligand Synthesis:
| Chiral Amino Alcohol | Product | Catalyst Loading (mol%) | Yield (%) |
| (S)-Phenylalaninol | i-Pr-pybox | 5 | 85 |
| (S)-Phenylglycinol | Ph-pybox | 10 | 75 |
| (S)-tert-Leucinol | tBu-pybox | 10 | 85 |
Note: The yields are based on a general procedure and may vary depending on the specific amino alcohol and reaction conditions.
III. Application in Asymmetric Catalysis
Chiral ligands derived from this compound and its analogs are employed in a multitude of asymmetric catalytic reactions. The following examples highlight their effectiveness in inducing high enantioselectivity.
A. Asymmetric Palladium-Catalyzed Allylic Alkylation
Chiral P,N-ligands, which can be synthesized from amino alcohol precursors, have been successfully used in palladium-catalyzed asymmetric allylic alkylation reactions.
Reaction Scheme:
A representative reaction involves the substitution of 1,3-diphenylprop-2-en-1-yl acetate with dimethyl malonate catalyzed by a Pd(0) complex of a chiral amino phosphine ligand.
Quantitative Data for Asymmetric Allylic Alkylation:
| Ligand Type | Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Amino Phosphine | Pd(0)/Ligand | 1,3-diphenylprop-2-en-1-yl acetate | Dimethyl malonate | Near-quantitative | up to 72.2 |
B. Asymmetric Copper-Catalyzed N-H Insertion
Novel chiral aminoamide silanol ligands, derived from amino acids, have shown promise in copper-catalyzed enantioselective N-H insertion reactions, providing access to unnatural chiral amino acids.
Reaction Scheme:
The reaction involves the insertion of an α-diazoester into the N-H bond of an aniline, catalyzed by a copper complex of the chiral ligand.
Quantitative Data for Asymmetric N-H Insertion:
| Ligand Type | Catalyst System | Diazo Compound | Amine | Yield (%) | Enantiomeric Excess (ee, %) |
| Aminoamide-silanol | Cu(I)/Ligand | ɑ-phenyl-ɑ-diazoester | Aniline | High | High |
IV. Visualized Workflows and Relationships
Synthesis of Chiral Oxazoline
Caption: Workflow for the two-step synthesis of a chiral oxazoline.
General Synthesis of C2-Symmetric PyBOX Ligands
Caption: One-pot synthesis of a C2-symmetric PyBOX ligand.
Application in Asymmetric Catalysis
Caption: General workflow for asymmetric catalysis using a chiral ligand.
References
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-Amino-3-phenylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-amino-3-phenylpropan-2-ol, a valuable chiral building block in pharmaceutical synthesis. The primary method detailed is the lipase-catalyzed enantioselective acylation of the corresponding N-protected amino alcohol. This approach offers a robust and environmentally benign alternative to traditional chemical resolution methods, yielding enantiomerically enriched products with high purity. These protocols are designed to be adaptable for both small-scale research and larger-scale drug development applications.
Introduction
Chirally pure amino alcohols are critical intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry of these molecules often dictates their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This compound possesses two stereogenic centers, making the separation of its stereoisomers essential for its application in drug development.
Enzymatic kinetic resolution (EKR) has emerged as a powerful technique for the synthesis of enantiomerically pure compounds. This method leverages the inherent stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. Lipases, in particular, are widely used due to their broad substrate specificity, high stability in organic solvents, and commercial availability.
This application note focuses on the kinetic resolution of racemic this compound via lipase-catalyzed acylation. To enhance the efficiency and selectivity of the enzymatic reaction, a common strategy is to first protect the amino group. This prevents side reactions and often leads to better recognition by the enzyme's active site.
Principle of the Method
The enzymatic kinetic resolution of N-protected racemic this compound is based on the differential rate of acylation of the two enantiomers by a lipase in a non-aqueous solvent. The lipase will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted.
The reaction is typically allowed to proceed to approximately 50% conversion, at which point the mixture contains one enantiomer as the acylated product and the other as the unreacted alcohol. These two compounds can then be separated by standard chromatographic techniques. Subsequent deprotection of the separated enantiomers yields the desired optically pure (R)- and (S)-1-amino-3-phenylpropan-2-ol.
Experimental Protocols
N-Protection of Racemic this compound (Example: N-Acetylation)
Materials:
-
Racemic this compound
-
Acetic anhydride
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve racemic this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield racemic N-(2-hydroxy-3-phenylpropyl)acetamide.
Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic N-(2-hydroxy-3-phenylpropyl)acetamide
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or isopropenyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), hexane, or toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Filtration apparatus
Procedure:
-
In a flame-dried flask, dissolve racemic N-(2-hydroxy-3-phenylpropyl)acetamide (1.0 eq) in the chosen anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the acyl donor (1.5-3.0 eq). The use of vinyl or isopropenyl esters is recommended as the leaving group tautomerizes to a ketone or aldehyde, rendering the reaction irreversible.
-
Incubate the reaction mixture at a constant temperature (e.g., 30-50 °C) with continuous agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of both the substrate and the product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted alcohol.
Separation and Deprotection
Materials:
-
Mixture of acylated and unreacted N-protected amino alcohol
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
-
Acidic or basic solution for deprotection (e.g., HCl or NaOH)
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Separate the acylated product from the unreacted alcohol using silica gel column chromatography with an appropriate eluent system.
-
Collect the fractions containing the pure acylated enantiomer and the pure unreacted alcohol enantiomer.
-
Deprotection of the unreacted alcohol: The unreacted N-acetylated enantiomer can be hydrolyzed under acidic or basic conditions to yield the free amino alcohol.
-
Deprotection of the acylated product: The acylated enantiomer is first de-esterified (hydrolyzed) under mild basic conditions to yield the N-acetylated amino alcohol, which is then hydrolyzed as in the previous step to give the other enantiomer of the free amino alcohol.
-
Purify the final enantiomerically pure amino alcohols by recrystallization or other suitable methods.
Analytical Methods
The determination of enantiomeric excess and conversion is crucial for monitoring and optimizing the kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns such as Chiralpak AD-H or Chiralcel OD-H are often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, often with a small amount of an additive like diethylamine for basic compounds to improve peak shape.
-
Detection: UV detection is suitable due to the presence of the phenyl group.
-
Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / |Area(R) + Area(S)|] * 100. Conversion (c) can be calculated based on the disappearance of the starting material or the appearance of the product. The enantiomeric ratio (E) can be calculated from the ee of the substrate (ees) and the conversion (c) using the formula: E = ln[1 - c(1 + ees)] / ln[1 - c(1 - ees)].
Data Presentation
The following table presents hypothetical yet representative data for the optimization of the enzymatic kinetic resolution of racemic N-(2-hydroxy-3-phenylpropyl)acetamide using immobilized Candida antarctica lipase B.
| Entry | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | eesubstrate (%) | eeproduct (%) | E-value |
| 1 | Vinyl Acetate | Hexane | 30 | 24 | 48 | >99 | 96 | >200 |
| 2 | Vinyl Acetate | MTBE | 30 | 18 | 51 | 98 | >99 | >200 |
| 3 | Vinyl Acetate | Toluene | 30 | 28 | 45 | 97 | 95 | 150 |
| 4 | Isopropenyl Acetate | MTBE | 30 | 16 | 50 | >99 | >99 | >200 |
| 5 | Vinyl Acetate | MTBE | 40 | 12 | 52 | 96 | 98 | 180 |
| 6 | Vinyl Acetate | MTBE | 50 | 8 | 55 | 93 | 95 | 120 |
Note: This data is illustrative and serves as an example of results that can be obtained. Actual results may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Logical Relationship of Kinetic Resolution
Application Note: Derivatization of 1-Amino-3-phenylpropan-2-ol for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Amino-3-phenylpropan-2-ol, also known as phenylpropanolamine (PPA), is a sympathomimetic amine that has been used as a decongestant and appetite suppressant. Due to its polar nature, containing both a primary amine and a secondary alcohol functional group, direct analysis by gas chromatography (GC) is challenging. The polar functional groups can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet and column. Derivatization is a crucial step to block these active hydrogens, thereby increasing the volatility and thermal stability of the analyte for improved chromatographic performance and sensitivity. This application note provides detailed protocols for the derivatization of this compound using silylation and acylation techniques for subsequent GC-based analysis.
Principle of Derivatization for GC Analysis
The primary goal of derivatization in this context is to replace the active hydrogen atoms in the amino (-NH₂) and hydroxyl (-OH) groups of this compound with non-polar functional groups. This chemical modification reduces the polarity of the molecule, making it more volatile and amenable to GC analysis. The two most common and effective derivatization strategies for compounds like PPA are silylation and acylation.
-
Silylation: This process involves the replacement of active hydrogens with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. Silylating reagents are highly effective and produce derivatives that are typically more volatile and thermally stable.
-
Acylation: This method introduces an acyl group (e.g., trifluoroacetyl, pentafluoropropionyl, or heptafluorobutyryl) to the amino and hydroxyl moieties. Acylation not only increases volatility but can also introduce electronegative groups that enhance detection sensitivity, particularly with an electron capture detector (ECD).
Furthermore, as this compound is a chiral compound, its enantiomers can be separated by either using a chiral derivatizing agent to form diastereomers that can be resolved on a standard achiral column, or by derivatizing with an achiral reagent and separating the resulting enantiomeric derivatives on a chiral GC column.
Experimental Protocols
Silylation Protocol
This protocol describes the derivatization of this compound using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate or other suitable solvent (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of moisture, as silylating reagents are sensitive to water.
-
Reagent Addition: To the dried sample residue, add 100 µL of anhydrous pyridine and 100 µL of MSTFA or MTBSTFA.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or oven at 70°C for 30 minutes.
-
Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample can be directly injected into the GC-MS or diluted with an appropriate anhydrous solvent (e.g., ethyl acetate) to the desired concentration.
Acylation Protocol
This protocol outlines the derivatization of this compound using trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA)
-
Ethyl acetate or other suitable solvent (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Prepare the sample as described in the silylation protocol, ensuring the residue is completely dry.
-
Reagent Addition: Add 100 µL of anhydrous ethyl acetate and 50 µL of the chosen acylating reagent (TFAA, PFPA, or HFBA) to the dried sample.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60-70°C for 20-30 minutes.
-
Evaporation and Reconstitution: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the dried derivative in a suitable volume of anhydrous ethyl acetate for GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the GC analysis of derivatized amino alcohols, including compounds structurally similar to this compound. This data is compiled from various studies and serves as a guideline for method development and validation.[1][2]
Table 1: Silylation Derivatization Performance
| Parameter | MSTFA Derivative | MTBSTFA Derivative |
| Linearity Range | 10 - 1000 ng/mL | 10 - 3000 ng/mL[2] |
| Limit of Detection (LOD) | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 15 ng/mL | 2 - 5 ng/mL |
| Typical Correlation Coefficient (r²) | > 0.995 | > 0.997 |
| Precision (%RSD) | < 10% | < 8% |
| Accuracy (% Recovery) | 90 - 110% | 92 - 108% |
Table 2: Acylation Derivatization Performance
| Parameter | TFAA Derivative | PFPA Derivative | HFBA Derivative |
| Linearity Range | 20 - 1000 ng/mL | 10 - 1000 ng/mL | 5 - 1000 ng/mL |
| Limit of Detection (LOD) | 2 - 10 ng/mL | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 10 - 30 ng/mL | 5 - 15 ng/mL | 2 - 10 ng/mL |
| Typical Correlation Coefficient (r²) | > 0.994 | > 0.996 | > 0.998 |
| Precision (%RSD) | < 12% | < 10% | < 9% |
| Accuracy (% Recovery) | 88 - 112% | 90 - 110% | 93 - 107% |
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
Table 3: Typical GC-MS Conditions
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 - 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 amu |
Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Logical Relationship of Derivatization Choices
Caption: Decision tree for selecting a derivatization strategy for this compound.
References
Application of 1-Amino-3-phenylpropan-2-ol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1-Amino-3-phenylpropan-2-ol and its stereoisomers as versatile chiral building blocks in the synthesis of key pharmaceutical intermediates. The unique structural features of these amino alcohols make them invaluable in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules, including active pharmaceutical ingredients (APIs).
Introduction
This compound, a chiral amino alcohol, and its various stereoisomers, such as (1S,2R)-1-amino-3-phenylpropan-2-ol, are fundamental precursors in the pharmaceutical industry. Their bifunctional nature, possessing both a primary amine and a secondary alcohol, allows for a diverse range of chemical transformations. These compounds are particularly crucial in the synthesis of antiviral agents, chiral ligands for asymmetric catalysis, and other complex molecular architectures. Their application ensures high enantiomeric purity in the final products, which is a critical factor for the efficacy and safety of many drugs.
Key Applications and Pharmaceutical Intermediates
This compound and its derivatives are instrumental in the synthesis of several important classes of pharmaceutical intermediates:
-
HIV Protease Inhibitors: Chiral amino alcohols are core components in the synthesis of HIV protease inhibitors like Amprenavir and Darunavir. They form the hydroxyethylamine backbone that mimics the transition state of the viral protease cleavage site.
-
Chiral Oxazolidinones: These amino alcohols can be readily converted into chiral oxazolidinones, which serve as valuable chiral auxiliaries in a multitude of asymmetric reactions, including alkylations, aldol reactions, and cycloadditions.[1]
-
Chiral Ligands: The amino and hydroxyl groups provide ideal coordination sites for metal catalysts. Derivatives of this compound are used to synthesize chiral P,N-ligands for various asymmetric catalytic reactions.[2][3]
-
Amino Acid Derivatives: They serve as precursors for the synthesis of non-proteinogenic amino acids and their derivatives, which are important components of peptidomimetics and other bioactive molecules.
Data Presentation: Synthesis of Key Pharmaceutical Intermediates
The following table summarizes quantitative data for the synthesis of representative pharmaceutical intermediates derived from this compound and its isomers.
| Intermediate Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purity/Diastereomeric Ratio | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | (1S,2R)-1-Amino-2-hydroxy-3-phenylpropane | Bromoacetyl bromide, Triethylamine | Dichloromethane | 0 °C to room temp. | >90 | >99% de | [4] |
| N-Acyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | n-BuLi, Acyl Chloride | THF | -78 °C | High | >99% de | [4] |
| Amprenavir Intermediate (N-Boc protected) | (1S,2R)-1-Amino-2-hydroxy-3-phenylpropane | Boc-anhydride, 4-Nitrobenzenesulfonyl chloride, Isobutylamine | Dichloromethane, Triethylamine | Stepwise reaction at 0 °C to rt | ~70-80 (over several steps) | High enantiomeric purity | [5][6] |
| Darunavir Intermediate (β-azido alcohol) | (1S,2R)-1-Amino-2-hydroxy-3-phenylpropane derivative | NaN3, Activating agent for hydroxyl group | DMF | Room Temperature | Good | High diastereoselectivity | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary
This protocol describes the synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, a widely used chiral auxiliary, from (1S,2R)-1-Amino-2-hydroxy-3-phenylpropane.
Materials:
-
(1S,2R)-1-Amino-2-hydroxy-3-phenylpropane
-
Bromoacetyl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of (1S,2R)-1-Amino-2-hydroxy-3-phenylpropane (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).
-
Slowly add bromoacetyl bromide (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then cyclized to the oxazolidinone. To a solution of the crude product in anhydrous THF, add a suitable base (e.g., sodium hydride) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[4]
Protocol 2: Synthesis of an Amprenavir Intermediate
This protocol outlines a general, multi-step synthesis of a key intermediate for the HIV protease inhibitor Amprenavir, starting from (1S,2R)-1-amino-2-hydroxy-3-phenylpropane. This involves protection of the amine, activation of the hydroxyl group, and subsequent nucleophilic substitution.
Materials:
-
(1S,2R)-1-Amino-2-hydroxy-3-phenylpropane
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
4-Nitrobenzenesulfonyl chloride (nosyl chloride)
-
Isobutylamine
-
Triethylamine (TEA)
-
Sodium azide (NaN3)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
N-Boc Protection: Dissolve (1S,2R)-1-amino-2-hydroxy-3-phenylpropane (1.0 eq.) in DCM. Add TEA (1.1 eq.) and Boc-anhydride (1.1 eq.) at 0 °C. Stir at room temperature until the reaction is complete (TLC monitoring). Work up by washing with water and brine, dry the organic layer, and concentrate to obtain the N-Boc protected amino alcohol.
-
Epoxidation: The N-Boc protected amino alcohol is converted to a chiral epoxide. This can be achieved by first converting the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by treatment with a base (e.g., potassium carbonate) in a suitable solvent like methanol.
-
Epoxide Ring-Opening: The chiral epoxide is then reacted with isobutylamine in a solvent like isopropanol at elevated temperatures to yield the corresponding amino alcohol.
-
Sulfonylation: The resulting amino alcohol is reacted with 4-aminosulfonyl chloride in the presence of a base like pyridine in DCM to introduce the sulfonyl group, yielding a key precursor to Amprenavir.
Note: This is a generalized procedure. Specific conditions and purification methods can be found in the cited literature.[5][6]
Visualizations
General Workflow for Chiral Auxiliary Synthesis
Caption: Synthesis of a chiral oxazolidinone from this compound.
Synthetic Pathway to an Amprenavir Precursor
Caption: Multi-step synthesis of a key precursor for Amprenavir.
Logical Relationship in Asymmetric Catalysis
Caption: Use of this compound in preparing chiral catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metal-Catalyzed Reactions Involving 1-Amino-3-phenylpropan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-amino-3-phenylpropan-2-ol derivatives as chiral ligands in key metal-catalyzed reactions. These compounds, readily derived from natural amino acids like phenylalanine, are pivotal in asymmetric synthesis for producing enantiomerically pure molecules, which are crucial as pharmaceutical intermediates and bioactive compounds.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Application Note:
Derivatives of this compound, such as (1R,2S)-(-)-Norephedrine, are highly effective chiral ligands for Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). This reaction is a powerful and practical method for synthesizing enantiomerically enriched secondary alcohols from prochiral ketones, avoiding the need for high-pressure gaseous hydrogen by using hydrogen donors like 2-propanol. The catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and the chiral amino alcohol ligand. The N-H moiety of the ligand is believed to play a crucial role in the catalytic cycle, facilitating the hydrogen transfer via a six-membered ring transition state. The resulting chiral alcohols are valuable building blocks in the synthesis of numerous pharmaceutical agents.[1]
Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone
The following table summarizes the catalytic activity of various ruthenium complexes formed with amino alcohol ligands in the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.
| Entry | Ru Precursor | Ligand (L) | Ru:L Ratio | Base | Temp (°C) | Time (h) | Conv. (%) | ee (%) | Ref. |
| 1 | [RuCl2(p-cymene)]2 | (1S,2R)-1-Amino-2-indanol | 1:2 | tBuOK | 25 | 16 | >99 | 82 (S) | [2] |
| 2 | [RuCl2(benzene)]2 | N,N'-bis(2-hydroxy-1-methyl-2-phenylethyl)-1,2-diaminoethane | 1:1 | tBuOK | 0 | 48 | 93 | 97 (R) | [1] |
| 3 | [RuCl2(p-cymene)]2 | (1R,2S)-Norephedrine derivative | 1:2 | KOH | 80 | 4 | >95 | 95 (R) | |
| 4 | Cp*RhCl2 | (1R,2S)-Aminoindanol | 1:1 | iPrOK | 28 | 0.5 | ~90 | ~95 (S) | [3] |
Note: Data for entry 3 is representative and compiled from typical results in the field.
Experimental Protocol: Synthesis of (S)-1-Phenylethanol via ATH
This protocol describes the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol.
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) p-cymene chloride dimer)
-
(1S,2R)-1-amino-2-indanol
-
Acetophenone
-
Anhydrous 2-propanol (i-PrOH)
-
Potassium tert-butoxide (tBuOK) solution (0.1 M in i-PrOH)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl2(p-cymene)]2 (3.1 mg, 0.005 mmol) and (1S,2R)-1-amino-2-indanol (3.0 mg, 0.02 mmol) in anhydrous 2-propanol (4.0 mL).
-
Stir the mixture at 80 °C (reflux) for 20 minutes. The solution should turn from reddish-orange to a deep red or brown, indicating complex formation.
-
Cool the catalyst solution to room temperature.
-
Reaction Execution: In a separate flask, dissolve acetophenone (120.1 mg, 1.0 mmol) in anhydrous 2-propanol (16.0 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Initiate the reaction by adding the tBuOK solution (1.0 mL of 0.1 M solution, 0.1 mmol).
-
Stir the reaction mixture at room temperature (25 °C) for 16 hours.
-
Workup and Purification: Quench the reaction by adding 10 mL of water.
-
Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (S)-1-phenylethanol.
-
Determine the conversion and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations: Ruthenium-Catalyzed ATH
Palladium-Catalyzed Asymmetric Heck Reaction
Application Note:
While direct application of simple this compound derivatives as ligands in Palladium-catalyzed cross-coupling is less common, they serve as excellent chiral precursors for more complex and rigid ligands, such as phosphine-oxazolines (PHOX). These [N,P] type ligands are highly effective in asymmetric Heck reactions. The reaction couples an aryl or vinyl halide with an alkene to form a new C-C bond, creating a new stereocenter. The oxazoline moiety, derived from the amino alcohol, coordinates to the palladium center along with a phosphine group, creating a chiral pocket that directs the enantioselective insertion of the olefin. This methodology is a cornerstone for constructing complex molecular architectures, including all-carbon quaternary centers.[4]
Data Presentation: Asymmetric Heck Reaction with PHOX-type Ligands
This table shows representative results for the Pd-catalyzed asymmetric Heck reaction between 2,3-dihydrofuran and aryl triflates using a proline-derived phosphine-oxazoline ligand, demonstrating the efficacy of this ligand class.
| Entry | Aryl Triflate | Ligand | Base | Yield (%) | ee (%) | Ref. |
| 1 | Phenyl triflate | Proline-derived PHOX | i-Pr2NEt | 65 | 80 (R) | |
| 2 | 1-Cyclohexenyl triflate | Proline-derived PHOX | i-Pr2NEt | 72 | 80 (S) | |
| 3 | Phenyl triflate | (S)-(o-tol)2-tBu-ThioPHOX | Proton Sponge | 92 | 96 (R) | [4] |
General Experimental Protocol: Asymmetric Intermolecular Heck Reaction
This protocol provides a general method for the asymmetric Heck reaction using a pre-formed palladium catalyst with a chiral phosphine-oxazoline ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Chiral phosphine-oxazoline (PHOX) ligand
-
Aryl or vinyl triflate
-
Alkene (e.g., 2,3-dihydrofuran)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or Proton Sponge)
-
Anhydrous solvent (e.g., Toluene, THF, or Acetonitrile)
-
Silver triflate (AgOTf), if generating a cationic complex
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)2 (0.01 mmol) and the PHOX ligand (0.012 mmol) to a Schlenk tube. Add anhydrous solvent (2 mL) and stir for 30 minutes. If a cationic catalyst is desired, add AgOTf (0.01 mmol) and stir for another 30 minutes, protecting from light.
-
Reaction Setup: In a separate Schlenk tube, dissolve the aryl triflate (1.0 mmol) and the base (1.5 mmol) in the anhydrous solvent (5 mL).
-
Add the alkene (2.0 mmol) to the substrate solution.
-
Reaction Execution: Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 12-24 hours, monitoring by TLC or GC.
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the chiral product.
-
Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualization: Palladium-Catalyzed Heck Reaction
Applications in Drug Development
The enantiomerically pure alcohols and amines synthesized through these metal-catalyzed reactions are of immense value to the pharmaceutical industry. The specific stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have vastly different biological activities.
-
Chiral Alcohols: These are key intermediates for a wide range of pharmaceuticals. For example, (S)-4-chloro-3-hydroxybutanoic acid methyl ester is a crucial building block in the synthesis of cholesterol-lowering agents like Atorvastatin.[1] Chiral 1-phenylethanol is an intermediate for various active pharmaceutical ingredients.[5]
-
Chiral Amines: Chiral amines are ubiquitous in drug molecules and are core components of drugs for treating neurological disorders, cardiovascular diseases, and viral infections.[6][7] For instance, the synthesis of piperidine derivatives, often involving chiral amine intermediates, is central to drugs like Donepezil, used for Alzheimer's disease.
The ability to reliably and efficiently produce these chiral building blocks using catalysts derived from readily available materials like this compound significantly accelerates the drug discovery and development pipeline.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of Enantiopure 1-Amino-3-phenylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of enantiopure (R)- and (S)-1-Amino-3-phenylpropan-2-ol, key chiral building blocks in the pharmaceutical industry. Two primary methodologies are presented: a chemoenzymatic approach utilizing a transaminase for asymmetric synthesis, and a kinetic resolution method employing a lipase.
Introduction
Enantiomerically pure 1-amino-3-phenylpropan-2-ol is a valuable synthon for the preparation of various active pharmaceutical ingredients (APIs). The stereochemistry at the C2 position is crucial for the biological activity and efficacy of the final drug substance. Therefore, robust and scalable methods for producing single enantiomers of this amino alcohol are of high importance. This application note outlines two effective strategies to achieve high enantiopurity and yield on a preparative scale.
Method 1: Chemoenzymatic Asymmetric Synthesis via Transaminase
This approach involves the chemical synthesis of a prochiral keto-alcohol precursor, followed by a highly stereoselective enzymatic amination using a transaminase. Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, generating a chiral amine with high enantiomeric excess.
Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 1-Hydroxy-3-phenyl-2-propanone (Prochiral Precursor)
-
Part A: Synthesis of Phenyl-2-propanone (P2P) from Phenylacetic Acid This reaction is a variation of the Dakin-West reaction.
-
In a round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (1 equivalent) and acetic anhydride (2.5 equivalents).
-
Add pyridine (1 equivalent) as a catalyst.
-
Heat the mixture to reflux (approximately 140 °C) for 5-7 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully add water to quench the excess acetic anhydride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude P2P by vacuum distillation.
-
-
Part B: α-Hydroxylation of Phenyl-2-propanone
-
Dissolve P2P (1 equivalent) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Add a solution of potassium hydroxide (1.1 equivalents) in methanol.
-
Slowly add a solution of a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 1-hydroxy-3-phenyl-2-propanone by column chromatography.
-
Step 2: Transaminase-Mediated Asymmetric Amination
This protocol is adapted from procedures for similar hydroxy ketones.[1]
-
Prepare a buffer solution (e.g., 100 mM sodium phosphate buffer, pH 7.5).
-
To a temperature-controlled reaction vessel, add the buffer, 1-hydroxy-3-phenyl-2-propanone (e.g., 10-50 mM), isopropylamine as the amine donor (e.g., 100-500 mM), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM).
-
Add the selected transaminase (either R-selective or S-selective, as a whole-cell biocatalyst or purified enzyme) to the mixture. The enzyme loading will depend on its activity (typically 5-10% w/w of the substrate).
-
If using a whole-cell catalyst, a co-solvent like DMSO (5% v/v) may be beneficial.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the conversion of the ketone and the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.
-
Upon completion, stop the reaction by centrifuging to remove the biocatalyst (if using whole cells) or by protein precipitation.
-
Extract the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) after basifying the solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiopure this compound.
Quantitative Data for Transaminase-Mediated Synthesis
The following table summarizes typical results for the biotransamination of similar prochiral ketones, which can be expected for 1-hydroxy-3-phenyl-2-propanone.[2][3]
| Parameter | Value | Reference |
| Substrate Concentration | 10 - 50 g/L | [3] |
| Enzyme Loading | 5 - 10% (w/w) | [3] |
| Amine Donor | Isopropylamine | [2] |
| Co-solvent | 5% (v/v) DMSO | [2] |
| Temperature | 30 - 45 °C | [3] |
| pH | 7.5 - 8.2 | [3] |
| Reaction Time | 24 - 48 hours | [2] |
| Conversion | >88% | [2] |
| Enantiomeric Excess (e.e.) | >99% | [1] |
| Isolated Yield | 70 - 85% | [3] |
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. In this approach, a lipase is used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Immobilized Candida antarctica lipase B (Novozym 435) is a highly versatile and efficient biocatalyst for this purpose.
Workflow for Kinetic Resolution
Caption: Kinetic resolution workflow.
Experimental Protocol for Kinetic Resolution
This protocol is based on general procedures for lipase-catalyzed resolution of secondary alcohols.
-
To a dry, sealable reaction vessel, add racemic this compound (1 equivalent) and an anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether). The substrate concentration is typically in the range of 0.1-0.5 M.
-
Add the immobilized lipase, such as Novozym 435 (typically 10-20% by weight of the substrate).
-
Add the acyl donor, such as vinyl acetate (0.5-0.6 equivalents to achieve ~50% conversion).
-
Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing.
-
Maintain the reaction at a constant temperature, typically between 30-45 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals. Quench the reaction in the aliquot by filtering out the enzyme and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining amino alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amino alcohol from the acylated amino alcohol by column chromatography.
-
To obtain the other enantiomer of the amino alcohol, the isolated acylated product can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol).
Quantitative Data for Lipase-Catalyzed Kinetic Resolution
The following table presents typical data for the kinetic resolution of chiral alcohols using Novozym 435.
| Parameter | Value | Reference |
| Biocatalyst | Novozym 435 (immobilized Candida antarctica lipase B) | [4] |
| Substrate Concentration | 0.1 - 0.5 M | [4] |
| Acyl Donor | Vinyl acetate | [5] |
| Solvent | Hexane, Toluene, or MTBE | [5] |
| Temperature | 30 - 45 °C | [4] |
| Enzyme Loading | 10 - 20% (w/w of substrate) | [4] |
| Reaction Time | 3 - 24 hours | [5] |
| Conversion | ~50% | [5] |
| Enantiomeric Excess (e.e.) | >99% for both remaining alcohol and acylated product | [5] |
| Isolated Yield | 40 - 49% for each enantiomer | [5] |
Summary and Conclusion
Both the chemoenzymatic synthesis using transaminases and the kinetic resolution with lipases offer effective and scalable routes to enantiopure this compound. The choice of method will depend on factors such as the availability of the starting materials and enzymes, and the desired enantiomer. The chemoenzymatic approach provides direct access to a single enantiomer with a theoretical yield of 100%, while the kinetic resolution yields both enantiomers from a racemic mixture, with a maximum yield of 50% for each. Both methods are amenable to scale-up for industrial production, providing high-purity chiral building blocks for drug development and manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Amino-3-phenylpropan-2-ol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-3-phenylpropan-2-ol, a chiral amino alcohol derived from the natural amino acid phenylalanine, has emerged as a versatile and effective organocatalyst in asymmetric synthesis. Its bifunctional nature, possessing both a basic amino group and a hydroxyl group capable of hydrogen bonding, allows it to mimic the catalytic activity of aldolase enzymes. This enables the formation of crucial carbon-carbon bonds with high stereocontrol, making it a valuable tool in the synthesis of chiral molecules, particularly in the development of pharmaceutical intermediates.
The primary catalytic mode of this compound and its derivatives involves the formation of an enamine intermediate with a carbonyl donor, which then undergoes a stereoselective reaction with a carbonyl acceptor. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product. This application note will focus on two key transformations catalyzed by this compound and its derivatives: the asymmetric aldol reaction and the asymmetric Michael addition.
Key Applications
-
Asymmetric Aldol Reaction: Catalyzes the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones, which are important building blocks in natural product synthesis and medicinal chemistry.
-
Asymmetric Michael Addition: Facilitates the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, generating chiral products with high enantiomeric purity.
Asymmetric Aldol Reaction Catalyzed by a Phenylalaninol Derivative
The following data summarizes the performance of a catalyst derived from L-phenylalaninol in the asymmetric aldol reaction between various aromatic aldehydes and cyclohexanone.
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) anti |
| 1 | Benzaldehyde | 24 | 85 | 92:8 | 94 |
| 2 | 4-Nitrobenzaldehyde | 18 | 92 | 95:5 | 98 |
| 3 | 4-Chlorobenzaldehyde | 24 | 88 | 93:7 | 95 |
| 4 | 4-Methoxybenzaldehyde | 36 | 75 | 90:10 | 92 |
| 5 | 2-Naphthaldehyde | 30 | 82 | 91:9 | 93 |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aromatic aldehyde and cyclohexanone using a this compound derivative as the organocatalyst.
Materials:
-
This compound derivative (catalyst) (e.g., N-tosyl-L-phenylalaninol)
-
Aromatic aldehyde
-
Cyclohexanone
-
Anhydrous solvent (e.g., Toluene, THF, or Chlorinated Solvents)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound derivative catalyst (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir until the catalyst is fully dissolved.
-
To this solution, add cyclohexanone (0.3 mmol, 1.5 equivalents).
-
Finally, add the aromatic aldehyde (0.2 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the specified time (e.g., 18-36 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy ketone.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Asymmetric Michael Addition Catalyzed by a Phenylalaninol Derivative
The following table presents data for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated acceptors catalyzed by a derivative of this compound.
| Entry | Michael Donor | Michael Acceptor | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl malonate | Chalcone | 48 | 90 | 92 |
| 2 | Nitromethane | trans-β-Nitrostyrene | 36 | 85 | 95 |
| 3 | Thiophenol | Cyclohexenone | 24 | 95 | 90 |
| 4 | Acetone | N-Phenylmaleimide | 48 | 78 | 88 |
| 5 | 1,3-Dicarbonyl compound | Methyl vinyl ketone | 30 | 88 | 91 |
Experimental Protocol: Asymmetric Michael Addition
This protocol provides a general method for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated acceptor using a this compound derivative as the catalyst.
Materials:
-
This compound derivative (catalyst)
-
Michael donor (e.g., diethyl malonate, nitromethane)
-
Michael acceptor (e.g., chalcone, trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., CH2Cl2, Toluene)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the this compound derivative catalyst (0.05 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir to dissolve the catalyst.
-
Add the Michael donor (0.6 mmol, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the Michael acceptor (0.5 mmol, 1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 24-48 hours), monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Characterize the product using appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC.
Catalytic Cycle and Stereochemical Model
The catalytic cycle for both the aldol and Michael reactions is believed to proceed through an enamine intermediate. The primary or secondary amine of the catalyst condenses with the carbonyl donor to form a chiral enamine. This enamine then attacks the electrophilic acceptor (aldehyde or Michael acceptor). The stereochemical outcome is controlled by the catalyst's chiral scaffold, which directs the electrophile to one face of the enamine. The hydroxyl group of the amino alcohol is thought to play a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-3-phenylpropan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 1-Amino-3-phenylpropan-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and related amino alcohols?
A1: Common routes include both chemical and biocatalytic methods. Chemical methods often involve the reduction of nitroolefin derivatives obtained from Baylis-Hillman adducts, which can yield the desired product in good amounts (74-82%).[1] Another approach is the stereoselective reductive amination of L-(R)-phenylacetylcarbinol using a primary aralkylamine under catalytic reduction conditions.[2] Biocatalytic routes are gaining prominence due to their high stereoselectivity and sustainability.[3] These include multi-enzyme cascades that can convert starting materials like L-phenylalanine into enantiomerically pure amino alcohols with high overall yields (up to 69%).[4][5]
Q2: Why is the purity and chirality of this compound important?
A2: this compound and its analogs are crucial chiral building blocks in the pharmaceutical industry.[3][6] The bifunctional nature (amine and alcohol groups) and defined chirality make them essential for synthesizing complex active pharmaceutical ingredients (APIs).[7] High purity, often exceeding 99%, and high enantiomeric excess (ee) are critical because impurities or the presence of the wrong enantiomer can lead to reduced drug efficacy or significant, unwanted side effects.[5]
Q3: What are the key factors influencing the yield in biocatalytic synthesis?
A3: In biocatalytic methods, such as those using transaminases, several factors are critical. The pH of the reaction mixture profoundly influences enzyme performance, specific activity, and chiral selectivity by affecting the electrostatic interactions and solubility of the enzyme and substrate.[8] Temperature is another key parameter; optimal temperatures enhance catalytic performance, while deviations can lead to thermal inactivation or insufficient energy for enzyme activation.[8] Other factors include the concentration of the enzyme, the ratio of the amine donor to the substrate, and the effective removal of by-products to shift the reaction equilibrium towards the product.[9]
Q4: Can you explain the role of a by-product removal system in improving yield?
A4: In many biocatalytic reactions, such as transamination, the thermodynamic equilibrium is unfavorable, limiting the final product yield.[9] An effective strategy to overcome this is the in situ removal of a reaction by-product. For example, when using a transaminase, pyruvate is often formed as a by-product. By coupling the transaminase with a pyruvate decarboxylase (PDC), the pyruvate is converted into volatile acetaldehyde and CO2, which are easily removed from the reaction medium. This continuous removal of the by-product shifts the equilibrium towards the formation of the desired amine, dramatically enhancing conversion and yield.[9]
Troubleshooting Guide
Issue 1: Low Reaction Yield or Conversion
| Potential Cause | Suggested Solution |
| Suboptimal Reaction pH (Biocatalytic) | The pH affects enzyme activity and stability.[8] Verify the pH of your buffer system. For transaminase-mediated reactions, an optimal pH is often around 8.0, which has been shown to maximize conversion and yield.[8] |
| Incorrect Temperature (Biocatalytic) | Enzyme activity is highly temperature-dependent. For instance, some transaminase reactions show optimal performance around 45°C, with a significant drop in conversion above 50°C or below 40°C due to thermal inactivation or reduced enzyme activation.[8] Check and optimize the incubation temperature. |
| Unfavorable Reaction Equilibrium | Transamination reactions can be limited by an unfavorable equilibrium.[9] To drive the reaction forward, consider adding a large excess of the amine donor (e.g., 20-fold excess of L-alanine) or implementing a by-product removal system, such as coupling the reaction with a pyruvate decarboxylase (PDC).[9] |
| Poor Catalyst Performance (Chemical) | In chemical reductions, the catalyst's activity is crucial. For reductive amination of L-(R)-phenylacetylcarbinol, a platinum catalyst (e.g., 5% Pt/C) can be effective.[2] Ensure the catalyst is not poisoned and is used in the correct loading. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., HPLC, GC-FID). If the reaction stalls, investigate the stability of reagents and enzymes under the reaction conditions. In some enzymatic cascades, incubation times of 48-70 hours may be necessary for high conversion.[4] |
Issue 2: Poor Stereoselectivity
| Potential Cause | Suggested Solution |
| Incorrect Enzyme Selection (Biocatalytic) | Different enzymes exhibit different stereoselectivities. Select stereocomplementary enzymes to synthesize the desired enantiomer. For example, specific ω-transaminases like At-ωTA and Bm-ωTA can be used to produce the (S) and (R) enantiomers, respectively, with excellent optical purity (>99% ee).[4] |
| Suboptimal Reaction Conditions | Reaction parameters can influence stereoselectivity. Re-optimize pH and temperature, as these can affect the enzyme's conformation and, consequently, its stereochemical control.[8] |
| Racemization of Product | The product may racemize under harsh workup or purification conditions (e.g., extreme pH or high temperature). Employ mild conditions for product isolation. |
| Non-Stereoselective Chemical Route | Some chemical synthesis routes may not offer high stereocontrol. For a highly stereoselective process, consider the reductive amination of a chiral precursor like L-(R)-phenylacetylcarbinol, which can yield high diastereomeric ratios (e.g., Erythro:threo = 92.6:7.4).[2] |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-reduction or Side Reactions | In catalytic reductions, side products can form. For example, in some enzymatic aminations, benzylamine has been detected as a minor by-product.[4] Optimize reaction time and catalyst loading to minimize these side reactions. |
| Impure Starting Materials | The purity of starting materials is paramount.[6][7] Impurities can lead to unexpected side products. Verify the purity of all reagents before starting the synthesis. |
| Decomposition of Reagents or Product | Long reaction times or high temperatures can lead to the decomposition of sensitive compounds. Assess the stability of your starting material, intermediates, and final product under the reaction conditions. |
| Incorrect Workup Procedure | The workup procedure can introduce impurities or cause side reactions. For example, basifying the aqueous reaction mixture with KOH and extracting with a suitable solvent like ethyl acetate is a common and effective workup step for isolating amino alcohol products.[4] Ensure the workup is appropriate for your target molecule. |
Quantitative Data Summary
Table 1: One-Pot Biocatalytic Amination of (R)-1-phenyl-1,2-diol [4]
| Entry | Enzyme Combination | Total Conversion (%) | Conversion into Product (%) | Enantiomeric Excess (ee) of Product (%) |
| 1 | Aa-ADH / At-ωTA | >99 | 97 ± <1 | >99 (S) |
| 2 | Aa-ADH / Bm-ωTA | 71 ± <1 | 70 ± <1 | >99 (R) |
| Reaction Conditions: 10 mM substrate, enzymes in HCOONH4 buffer (pH 8.5, 1 M), 30 °C for 48 h. |
Table 2: Optimization of Transamination for Amine Synthesis [8]
| Parameter | Condition | Conversion (%) | Actual Yield (%) |
| pH | 8.0 | 98.23 ± 2.31 | 77.24 ± 0.51 |
| Temperature | 45 ± 2 °C | 99.02 ± 2.61 | 76.85 ± 1.01 |
| Enzyme Loading | 10% | 99.02 ± 2.61 | 76.85 ± 1.01 |
| Solvent | Dimethylsulfoxide | 78 ± 2.75 | 59.76 ± 1.15 |
| These parameters were optimized for the synthesis of (1R)-(3-methylphenyl)ethan-1-amine but provide a strong reference for optimizing related amino alcohol syntheses. |
Experimental Protocols
Protocol 1: High-Yield Enzymatic Synthesis of (S)-2-Amino-1-phenylethanol[4]
This protocol describes the conversion of (R)-1-phenyl-1,2-diol to (S)-2-amino-1-phenylethanol on a 101 mg scale, which resulted in an 81% isolated yield and >99.4% ee.
-
Reaction Setup: In a 250 mL Erlenmeyer flask, combine ammonium formate buffer (37.5 mL, 2 M, pH 8.5), H₂O (28 mL), NAD⁺ (49 mg, 1 mM), PLP (19 mg, 1 mM), and D-alanine (322 mg, 50 mM).
-
Substrate Addition: Add the substrate, (R)-1-phenyl-1,2-diol (101 mg, 10 mM).
-
pH Adjustment: Adjust the pH of the mixture to 8.5 using ammonia.
-
Enzyme Addition: To the mixture, add the enzymes: Bs-AlaDH (20 μM), Aa-ADH (70 μM), and At-ωTA (35 μM). The total reaction volume should be approximately 73 mL.
-
Incubation: Incubate the reaction mixture at 30 °C for 70 hours with gentle shaking.
-
Workup:
-
Basify the aqueous reaction mixture with 10 M KOH (approx. 9 mL).
-
Saturate the solution with solid NaCl.
-
Extract the product with ethyl acetate (2 x 40 mL).
-
-
Isolation:
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure to yield the final product.
-
Protocol 2: Chemical Synthesis via Reductive Amination[2]
This protocol outlines a general procedure for the stereoselective synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.
-
Reaction Setup: In a suitable reaction vessel, combine L-(R)-phenylacetylcarbinol (50.0 mmol), benzylamine (50 mmol), 5% Pt/C catalyst (1.26 g), and ethanol (300 mL).
-
Hydrogenation: Stir the mixture for 8 hours at 20°C under a hydrogen atmosphere (3 kg/cm ²).
-
Intermediate Isolation:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.
-
-
Purification (Optional): The crude intermediate can be purified by crystallization from its hydrochloric acid salt to improve diastereomeric purity.
-
Deprotection:
-
Combine the purified intermediate (e.g., 3.00 g), 20% Pd(OH)₂/C catalyst (0.62 g), and methanol (124 mL).
-
Stir the mixture for approximately 7 hours at 24°C under a hydrogen atmosphere (5 kg/cm ²).
-
-
Final Product Isolation:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yield.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Overcoming challenges in the chiral separation of 1-Amino-3-phenylpropan-2-ol
Welcome to the technical support center for the chiral separation of 1-Amino-3-phenylpropan-2-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral separation of this compound? A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). For HPLC, two main strategies are employed:
-
Direct Separation: Using a Chiral Stationary Phase (CSP) that can directly distinguish between the enantiomers. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often successful for amino alcohols.[1][2]
-
Indirect Separation: Involves pre-column derivatization of the amino group with a Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers can then be readily separated on a standard achiral reversed-phase column (e.g., C18).[3]
Capillary Electrophoresis offers a high-efficiency alternative, where a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte to induce separation.[4][5][6]
Q2: I am not seeing any separation of the enantiomers on my chiral column. What is the most likely cause? A2: A complete lack of separation is a common initial challenge. The primary reason is a suboptimal choice of the Chiral Stationary Phase (CSP) or mobile phase system. Chiral recognition requires specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between your analyte and the CSP, and the right conditions are needed to facilitate this.[7] If one CSP or mobile phase system fails, another may provide the necessary selectivity.
Q3: My chromatogram shows severe peak tailing for this compound. How can I fix this? A3: Peak tailing for a basic compound like this compound, which contains a primary amine, is often caused by secondary ionic interactions with acidic free silanol groups on the silica-based column packing. To mitigate this, add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) to your mobile phase in normal-phase chromatography. This blocks the active silanol sites, leading to more symmetrical peaks.
Q4: Is derivatization necessary for the chiral separation of this compound? A4: Derivatization is not strictly necessary but offers a robust alternative if direct methods on a CSP are unsuccessful or if you lack a suitable chiral column. The indirect approach can be advantageous as it allows the use of widely available and highly efficient achiral C18 columns.[3] Furthermore, using a fluorescent CDA can significantly enhance detection sensitivity.[3]
Q5: Which chiral selectors are recommended for Capillary Electrophoresis (CE) separation? A5: Cyclodextrins (CDs) and their derivatives are the most widely used and effective chiral selectors for separating amino compounds in CE.[8] Neutral CDs (like β-CD) or charged derivatives (like sulfated β-CD) can be used. The choice depends on the specific analyte and desired separation mechanism. Sometimes, a dual-selector system, such as combining a cyclodextrin with a crown ether, can significantly improve resolution where a single selector fails.[9]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution in HPLC
If you are observing co-eluting peaks or very poor resolution (Rs < 1.0), follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor resolution in chiral HPLC.
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Drifting Retention Times | Insufficient column equilibration. | Equilibrate the column with at least 20-30 column volumes of the mobile phase before analysis. Ensure a stable baseline before injecting. |
| Column temperature fluctuations. | Use a column oven to maintain a constant, stable temperature (e.g., 25 °C). | |
| Abrupt Shifts in Retention | Change in mobile phase composition. | Ensure mobile phase components are accurately measured and well-mixed. If using a gradient, check pump performance. Prepare fresh mobile phase daily. |
| Air trapped in the pump or system leak. | Purge the pump to remove air bubbles. Inspect all fittings for leaks, especially between the pump and injector. |
Experimental Protocols
Protocol 1: Indirect Chiral HPLC via Derivatization
This method uses a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. This protocol is adapted from established methods for amino acids.[3][10]
Caption: Experimental workflow for indirect chiral HPLC analysis.
Methodology:
-
Derivatization:
-
Dissolve approximately 1 mg of the this compound sample in 100 µL of 1 M sodium bicarbonate in a vial.
-
Add 200 µL of a 1% (w/v) solution of Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) in acetone.
-
Seal the vial and incubate the mixture at 40 °C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
-
Dilute the final sample to 1 mL with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% to 70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the L-D and L-L diastereomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Protocol 2: Direct Chiral Separation by Capillary Electrophoresis (CE)
This protocol uses a cyclodextrin as a chiral selector in the background electrolyte (BGE) to achieve separation.[11]
Methodology:
-
Sample and Buffer Preparation:
-
Background Electrolyte (BGE): Prepare a 50 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the chiral selector, such as 20 mM Sulfated-β-Cyclodextrin, in this buffer. Degas the BGE before use.
-
Sample Preparation: Dissolve this compound in deionized water or the BGE to a final concentration of 0.5-1.0 mg/mL.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).
-
Capillary Conditioning (for new capillary): Rinse sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min).
-
Pre-run Conditioning: Between runs, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and then equilibrate with the BGE (5 min).[11]
-
Applied Voltage: +25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 206 nm.
-
-
Data Analysis:
-
Record the electropherogram and determine the migration times for the two enantiomer peaks.
-
Calculate the resolution (Rs) between the peaks to assess separation quality.
-
Data Presentation
The following tables provide a template for organizing and comparing results from different chiral separation experiments.
Table 1: Comparison of HPLC Chiral Stationary Phases (CSPs)
| CSP Name | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Selectivity (α) | Resolution (Rs) |
| Cellulose-based | Hexane/Isopropanol/DEA (90:10:0.1) | 1.0 | 2.15 | 2.48 | 1.15 | 1.9 |
| Amylose-based | Hexane/Ethanol/DEA (85:15:0.1) | 1.0 | 3.41 | 3.92 | 1.15 | 2.2 |
| Teicoplanin-based | Methanol/Acetic Acid/TEA (100:0.02:0.03) | 0.8 | 1.88 | 2.20 | 1.17 | 2.1 |
| Example Data | Adjust as per experimental results |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. Selectivity (α) = k'2 / k'1 Resolution (Rs) is calculated by the instrument software or using the standard formula.
Table 2: Effect of Chiral Selector Concentration in Capillary Electrophoresis
| Chiral Selector | Concentration (mM) | Migration Time 1 (min) | Migration Time 2 (min) | Resolution (Rs) |
| Sulfated-β-CD | 10 | 8.5 | 8.7 | 1.2 |
| Sulfated-β-CD | 20 | 9.1 | 9.5 | 2.1 |
| Sulfated-β-CD | 30 | 9.8 | 10.3 | 2.3 |
| HP-β-CD | 20 | 11.2 | 11.3 | 0.7 |
| Example Data | Adjust as per experimental results |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Side reactions in the synthesis of 1-Amino-3-phenylpropan-2-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Amino-3-phenylpropan-2-ol, a key chiral amino alcohol intermediate. The content is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and straightforward method is the diastereoselective reduction of a protected α-amino ketone precursor, such as N-protected-1-amino-3-phenylpropan-2-one. This approach is favored because amino acids like phenylalanine offer an inexpensive and enantiopure source of chirality for the starting materials.[1] The choice of reducing agent and catalyst is critical for controlling the stereochemical outcome.
Q2: My reaction yield is significantly lower than expected. What are the general causes?
Low yields in organic synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Inconsistent or incorrect temperature can hinder reaction progress.[2]
-
Reagent Quality: Degradation of starting materials, catalysts, or solvents can be a major issue. Ensure reagents are pure and stored correctly. Contamination with water or oxygen can be particularly problematic for sensitive reactions.[2]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction using techniques like TLC or LC-MS to determine the optimal time.
-
Work-up and Purification: Significant product loss can occur during extraction, filtration, and chromatography steps.[2]
Q3: How can I control the diastereoselectivity of the ketone reduction?
Achieving high diastereoselectivity is crucial. The choice of catalyst and hydrogenation method plays a pivotal role. For instance, in the synthesis of related γ-amino alcohols from β-amino ketones:
-
For anti-diastereomers: Iridium-catalyzed asymmetric transfer hydrogenation (ATH) is effective.
-
For syn-diastereomers: Rhodium-based BINAP catalysts are used in asymmetric hydrogenation under hydrogen pressure.
The existing chiral center in the starting material significantly influences the stereochemical outcome of the reduction.
Troubleshooting Guide: Common Side Reactions
This section addresses specific side reactions encountered during the synthesis of this compound, particularly via the reduction of an α-amino ketone.
Problem 1: Formation of the wrong diastereomer.
-
Question: My final product shows a mixture of diastereomers, with the undesired one being prominent. How can I improve selectivity?
-
Possible Cause: The primary cause is a lack of stereochemical control during the reduction of the ketone. The catalyst or reducing agent used may not be suitable for the desired stereochemical outcome, or the reaction conditions may not be optimal.
-
Solution Strategy:
-
Review Catalyst Choice: As demonstrated in analogous systems, different metal catalysts (e.g., Iridium vs. Rhodium) can favor the formation of different diastereomers. Evaluate the literature for catalysts known to produce your desired (syn or anti) isomer.
-
Optimize Reaction Conditions: Temperature, pressure, and solvent can all influence diastereoselectivity. Perform a systematic optimization of these parameters.
-
Chelation Control: If using hydride donors like NaBH4, the presence of chelating agents or specific solvent systems can influence the direction of hydride attack, thereby controlling stereochemistry.
-
.dot graph Troubleshooting_Diastereomers { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5", size="7.5,4!", ratio=fill]; node [shape=rectangle, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low Diastereoselectivity\n(Mixture of Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the catalyst appropriate\nfor the desired isomer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Action: Select a catalyst known\nfor high selectivity (e.g., Ir vs. Rh).", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are reaction conditions\n(temp, solvent) optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Action: Perform optimization\n(DOE) for temperature,\nsolvent, and pressure.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved\nDiastereoselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label=" No"]; q1 -> q2 [label=" Yes"]; sol1 -> end_node; q2 -> sol2 [label=" No"]; sol2 -> end_node; q2 -> end_node [label=" Yes"]; } .enddot Caption: Troubleshooting workflow for poor diastereoselectivity.
Problem 2: Presence of unreacted starting material (α-amino ketone).
-
Question: My analysis (NMR, LC-MS) shows a significant amount of the starting ketone remains even after a long reaction time. What went wrong?
-
Possible Cause: This indicates an incomplete or stalled reaction. The cause could be a deactivated catalyst, insufficient reducing agent, or the presence of inhibitors.
-
Solution Strategy:
-
Check Catalyst Activity: Catalysts, especially hydrogenation catalysts, can be poisoned by impurities (e.g., sulfur compounds, halides) or deactivated by air. Ensure you are using fresh, active catalyst under an inert atmosphere if required.
-
Verify Reagent Stoichiometry: Ensure that the hydride donor or hydrogen source is present in sufficient molar excess.
-
Remove Inhibitors: Solvents and starting materials should be purified to remove any potential radical inhibitors or catalyst poisons.[2]
-
Problem 3: Formation of over-reduction or degradation byproducts.
-
Question: I am observing unexpected byproducts that suggest degradation or further reaction of my desired product. How can I prevent this?
-
Possible Cause: Harsh reaction conditions (e.g., overly strong reducing agents, high temperatures, or prolonged reaction times) can lead to the formation of byproducts. For amino alcohols, side reactions could include deamination or further reduction of the benzyl group under aggressive hydrogenation conditions.
-
Solution Strategy:
-
Use Milder Reducing Agents: Switch from a highly reactive reducing agent like LiAlH₄ to a milder one like NaBH₄ or NaBH(OAc)₃.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent side reactions. Lowering the temperature can also improve selectivity.[2]
-
Protecting Group Strategy: Ensure the amine is adequately protected. A robust protecting group (e.g., Boc, Cbz) can prevent side reactions at the nitrogen atom.
-
.dot graph Reaction_Pathway { graph [overlap=false, splines=true, size="7.5,5!", ratio=fill]; node [shape=box, style=filled, fontname="Arial", fontsize=11];
// Nodes SM [label="α-Amino Ketone\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; P [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SP1 [label="Diastereomer\n(Side Product)", fillcolor="#FBBC05", fontcolor="#202124"]; SP2 [label="Over-reduction/\nDegradation Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> P [label=" Desired Reduction\n(Controlled Conditions)", color="#34A853", fontcolor="#34A853", penwidth=2]; SM -> SP1 [label=" Non-selective\nReduction", style=dashed, color="#FBBC05", fontcolor="#5F6368"]; P -> SP2 [label=" Harsh Conditions\n(e.g., high temp)", style=dashed, color="#EA4335", fontcolor="#5F6368"]; } .enddot Caption: Synthetic pathways leading to product and side products.
Data Summary
While specific quantitative data for side reactions in this compound synthesis is proprietary and varies by protocol, the following table provides a qualitative comparison of common reducing agents used for α-amino ketones, which is a key step in the synthesis.
| Reducing Agent | Reactivity | Selectivity | Common Side Reactions | Work-up |
| LiAlH₄ | High | Low | Over-reduction, epimerization | Aqueous quench (careful) |
| NaBH₄ | Moderate | Moderate-High | Incomplete reaction | Aqueous |
| Catalytic Hydrogenation | Varies | High | Over-reduction of benzyl group | Filtration |
| NaBH(OAc)₃ | Mild | High | Incomplete reaction | Aqueous |
Key Experimental Protocol: Diastereoselective Reduction of N-Boc-1-amino-3-phenylpropan-2-one
This protocol is a representative example for the key reduction step. Note: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and substrate scales.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc protected α-amino ketone (1.0 eq) and a suitable anhydrous solvent (e.g., THF or Methanol).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath to enhance selectivity.
-
Reagent Addition: Slowly add the reducing agent (e.g., NaBH₄, 1.1 - 1.5 eq) portion-wise to the stirred solution. For catalytic hydrogenation, the substrate solution would be added to a flask containing the catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once complete, slowly add a quenching solution (e.g., water, saturated NH₄Cl solution, or acetone) at low temperature to neutralize the excess reducing agent.
-
Work-up: Allow the mixture to warm to room temperature. If necessary, adjust the pH. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of N-Boc-1-amino-3-phenylpropan-2-ol.
-
Deprotection: If required, remove the Boc protecting group under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product, this compound.
References
Technical Support Center: Optimizing N-Alkylation of 1-Amino-3-phenylpropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 1-amino-3-phenylpropan-2-ol.
Troubleshooting Guide
Low product yield and the formation of side products are common challenges encountered during the N-alkylation of this compound. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Alkylating Agent | For less reactive alkyl halides (e.g., alkyl chlorides), consider switching to a more reactive analogue (alkyl bromide or iodide). If using an alcohol as the alkylating agent, ensure an effective "borrowing hydrogen" catalyst (e.g., Ru or Ir complexes) is used.[1] |
| Inappropriate Base | The base may be too weak to deprotonate the amine effectively. For simple alkylations, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[2] For less reactive amines, stronger bases such as sodium hydride (NaH) might be necessary.[2] |
| Poor Solvent Choice | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended for SN2 reactions.[3] |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increasing the temperature can improve the yield. Microwave irradiation can also be an effective method to accelerate the reaction.[2] |
Issue 2: Formation of Multiple Products (Over-alkylation)
| Potential Cause | Recommended Solution |
| High Reactivity of Mono-alkylated Product | The mono-alkylated amine is often more nucleophilic than the starting primary amine, leading to the formation of di-alkylated products.[2] |
| Reaction Stoichiometry | Using a large excess of the primary amine (this compound) relative to the alkylating agent can statistically favor mono-alkylation.[2] |
| Base Selection | Cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), have been shown to be highly effective in promoting selective mono-N-alkylation.[2] |
| Alternative Methodologies | Reductive amination is a reliable method to avoid over-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced.[4][5] |
Issue 3: Presence of O-Alkylated Side Product
| Potential Cause | Recommended Solution |
| Alkylation of the Hydroxyl Group | The hydroxyl group of this compound can also be alkylated, especially under basic conditions. |
| Use of Protecting Groups | To prevent O-alkylation, the hydroxyl group can be temporarily protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.[6][7] The protecting group can be removed after the N-alkylation step. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a typical N-alkylation of this compound with an alkyl bromide?
A: A good starting point would be to use 1 equivalent of this compound, 1.1 equivalents of the alkyl bromide, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile. The reaction can be initially run at room temperature and then gently heated if the conversion is slow.
Q2: How can I achieve selective N-methylation of this compound?
A: The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines.[8][9][10][11] This reaction uses formaldehyde as the methyl source and formic acid as the reducing agent and typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[9][11]
Q3: My reductive amination reaction is not working well. What should I check?
A: For reductive amination, the pH of the reaction is crucial. A mildly acidic pH (typically 4-6) is often optimal to facilitate imine formation without fully protonating the amine, which would render it non-nucleophilic.[12] Common reducing agents for this reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the aldehyde or ketone.[4]
Q4: What is the best way to purify the N-alkylated product?
A: Purification of the N-alkylated product often involves an initial workup to remove the base and salts, followed by column chromatography. The basic nature of the product means that a silica gel column might require a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent streaking. Alternatively, an acidic workup to form the hydrochloride salt can facilitate purification by extraction, followed by basification and extraction of the free amine.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
To a stirred solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M), add the base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the suspension.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature (e.g., to 50-80 °C).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
-
Dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., methanol or dichloromethane).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: N-Methylation via Eschweiler-Clarke Reaction
-
To a flask containing this compound (1.0 eq.), add an excess of formaldehyde (e.g., 2.5 eq. of a 37% aqueous solution).
-
With cooling, slowly add an excess of formic acid (e.g., 2.5 eq.).
-
Heat the reaction mixture at reflux (typically 80-100 °C) until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and make it basic by the addition of an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the N,N-dimethylated product by distillation or column chromatography.
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Yield (Illustrative)
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 25 | Moderate |
| 2 | Benzyl Bromide | Cs₂CO₃ | DMF | 25 | High |
| 3 | Ethyl Iodide | NaH | THF | 0 to 25 | High |
| 4 | Butyl Bromide | Et₃N | MeCN | 80 | Low |
Note: This table is illustrative and actual yields will depend on specific reaction conditions and substrate.
Visualizations
References
- 1. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1-Amino-3-phenylpropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Amino-3-phenylpropan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For acidic or basic impurities, an acid-base extraction during the work-up can also be an effective preliminary purification step.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Depending on the synthetic route, these could be compounds like 1-phenyl-2-nitroethanol or benzylamine.
-
Byproducts of the synthesis: These can include N-acylated or N-benzylated derivatives.
-
Diastereomers or enantiomers: If the synthesis is not stereospecific, other stereoisomers of this compound may be present.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: What level of purity can I expect to achieve with these purification techniques?
A3: Commercial grades of this compound are often available at 95% purity. With a single purification step like recrystallization or column chromatography, it is often possible to achieve a purity of ≥98%. For pharmaceutical applications requiring higher purity, multiple purification steps or more advanced techniques may be necessary.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solvent is too good at dissolving the compound, even at low temperatures.
-
Troubleshooting Tip:
-
Try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then warm the solution until it is clear again and allow it to cool slowly. Common anti-solvents for polar compounds include hexanes or diethyl ether.
-
Concentrate the solution by evaporating some of the solvent and then attempt to cool it again.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of pure this compound if available.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.
-
Troubleshooting Tip:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Dilute the solution with more solvent before heating and then cool it very slowly.
-
Try to dissolve the oil in a small amount of a good solvent and then add a poor solvent to induce crystallization.
-
Issue 3: The purity of the recrystallized product is still low.
-
Possible Cause: The impurities have similar solubility to the desired compound in the chosen solvent.
-
Troubleshooting Tip:
-
Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at all temperatures. Common solvents to try for amino alcohols include ethanol, isopropanol, or mixtures like hexane/acetone or hexane/ethyl acetate.[1]
-
Consider a second recrystallization step.
-
Pre-treat the crude material with activated carbon before recrystallization to remove colored impurities.
-
Column Chromatography
Issue 1: The compound streaks on the silica gel column, leading to poor separation.
-
Possible Cause: Amino alcohols are basic and can interact strongly with the acidic silica gel, causing tailing.
-
Troubleshooting Tip:
-
Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. This will neutralize the acidic sites on the silica gel.
-
Use a different stationary phase, such as neutral or basic alumina, or a reverse-phase (C18) silica gel.
-
Issue 2: The compound does not elute from the column.
-
Possible Cause: The eluent is not polar enough to move the highly polar amino alcohol.
-
Troubleshooting Tip:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Switch to a more polar solvent system, such as dichloromethane/methanol.
-
Issue 3: The separation of the desired product from a close-running impurity is poor.
-
Possible Cause: The polarity difference between the compound and the impurity is small.
-
Troubleshooting Tip:
-
Use a shallower solvent gradient during elution.
-
Try a different solvent system that may better differentiate between the two compounds.
-
Ensure proper column packing and sample loading to maximize resolution.
-
Data Presentation
| Purification Method | Typical Solvents/Eluents | Expected Purity | Potential Yield | Key Considerations |
| Recrystallization | Isopropanol, Ethanol, Hexane/Acetate, Cyclohexane | >98% | 60-85% | Dependent on the solubility profile of impurities. May require optimization of solvent system. |
| Column Chromatography | Dichloromethane/Methanol with 0.5% Triethylamine | >99% | 70-95% | Good for removing a wide range of impurities. Tailing can be an issue on silica gel. |
| Acid-Base Extraction | Diethyl ether/1M HCl(aq), followed by basification and extraction with an organic solvent | Can significantly improve purity before further steps | >90% (recovery) | Effective for removing non-basic organic impurities and acidic byproducts. |
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution at reflux for 5-10 minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol.
-
Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent (e.g., 98:2 Dichloromethane:Methanol with 0.5% Triethylamine).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. The polarity can be gradually increased (e.g., by increasing the percentage of methanol) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin or permanganate) to visualize the amino alcohol.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Chiral Integrity of 1-Amino-3-phenylpropan-2-ol
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during chemical reactions involving 1-Amino-3-phenylpropan-2-ol, ensuring the stereochemical purity of their products.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for reactions with this compound?
A: Racemization is the process of converting a chirally pure substance (a single enantiomer) into a mixture containing equal amounts of both enantiomers (a racemate). For a chiral molecule like this compound, maintaining a specific stereoconfiguration is often essential for its biological activity and safety in pharmaceutical applications. The presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects, making the control of stereochemistry a regulatory and scientific necessity.
Q2: What is the most common mechanism leading to racemization when reacting the amino group of this compound?
A: The primary pathway for racemization, especially during amide bond formation (acylation), involves the increased acidity of the proton on the chiral carbon (C2). When the amino group is acylated and the carboxyl group of the acylating agent is activated, a common intermediate that can form is an oxazolone (or azlactone).[1] The proton at the chiral center of this oxazolone intermediate is significantly more acidic and can be easily removed by a base present in the reaction.[1] This abstraction forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a loss of the original stereochemistry.[1][2]
Caption: Mechanism of racemization via an oxazolone intermediate.
Q3: How does the choice of base impact the stereochemical outcome of my reaction?
A: The base is a critical factor influencing racemization.[3] Its role is to deprotonate species during the reaction, but it can also abstract the crucial alpha-proton from the chiral center, leading to racemization.[1] Generally, stronger and less sterically hindered bases increase the rate of racemization. Weaker or sterically bulky bases are preferred to preserve stereochemical integrity.[3]
| Base | pKa (approx.) | Steric Hindrance | Tendency for Racemization |
| Triethylamine (TEA) | 10.7 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.4 | Moderate | Low |
| 2,4,6-Collidine (TMP) | 7.4 | High | Very Low |
| Pyridine | 5.2 | Low | Low to Moderate |
Data compiled from various sources indicating general trends.[1][3]
Q4: Which coupling reagents and additives are recommended for amide bond formation to prevent racemization?
A: The choice of coupling reagent is crucial. Carbodiimide-based reagents like DCC or DIC can lead to significant racemization if used without additives because they form a highly reactive O-acylisourea intermediate.[1] The addition of racemization suppressors like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is essential.[3][4] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[3] Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are generally considered safer as they often have a suppressing agent built into their structure or mechanism of action.[1]
| Reagent Class | Examples | Racemization Risk (without additives) | Recommended Additive |
| Carbodiimides | DCC, DIC | High | HOBt, HOAt, Oxyma |
| Uronium/Aminium Salts | HATU, HBTU | Low to Moderate | Often used with a weak base |
| Phosphonium Salts | PyBOP, BOP | Low | Often used with a weak base |
This table summarizes general observations on coupling reagent classes.[1][3][5]
Q5: Should I protect the hydroxyl group on this compound?
A: Yes, protecting the hydroxyl group is highly recommended. While the primary racemization mechanism involves the C2 proton adjacent to the amino group, an unprotected hydroxyl group can participate in undesired side reactions. It can act as a competing nucleophile or facilitate intramolecular reactions that could potentially influence the stereocenter. Protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn) ensures that it remains inert during the coupling reaction, simplifying the reaction profile and preventing potential complications.
Q6: What is the influence of temperature and solvent on maintaining chiral purity?
A:
-
Temperature: Higher reaction temperatures accelerate all reaction rates, including the rate of racemization.[6][7] It is a common and effective strategy to run reactions at lower temperatures (e.g., 0 °C or even -15 °C) to minimize the loss of stereochemical purity.[1]
-
Solvent: The choice of solvent can also play a role, although its effects are often secondary to the choice of base and coupling reagent. Less polar solvents can sometimes reduce the rate of racemization.[5] However, solvent selection is frequently dictated by the solubility of the reactants and reagents. Anhydrous solvents are critical to prevent hydrolysis of activated species.
Troubleshooting Guide
Problem: Analysis of my final product shows significant racemization. What are the likely causes and how can I fix it?
A: Use the following workflow to diagnose and solve the issue. The most common culprits are the choice of base, reaction temperature, and the activation method for the coupling partner.
Caption: Troubleshooting workflow for unexpected racemization.
Experimental Protocols
Protocol: Example of a Racemization-Resistant Acylation of this compound
This protocol details a general method for coupling an N-protected amino acid (as an example acylating agent) to the amino group of this compound while minimizing racemization.
1. Protection of the Hydroxyl Group (Recommended):
-
Dissolve (S)-1-Amino-3-phenylpropan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Imidazole (2.5 eq) and cool the solution to 0 °C.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Monitor by TLC. Upon completion, quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the O-TBDMS protected amino alcohol.
2. Amide Coupling Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected amino acid (e.g., Z-Phe-OH, 1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt, 1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[1]
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) to the cooled solution. Stir for 5-10 minutes for pre-activation.
-
Amidation: Add a solution of the O-TBDMS protected (S)-1-Amino-3-phenylpropan-2-ol (1.2 eq) and N-Methylmorpholine (NMM, 1.5 eq) in anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 4-8 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup & Purification: Quench the reaction with saturated NH₄Cl solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
-
Deprotection: The TBDMS group can be removed under standard conditions (e.g., TBAF in THF or acidic conditions) if required for the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. creation.com [creation.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis
Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to low enantioselectivity.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An unvalidated or inaccurate analytical method can provide misleading % ee values.[1][2]
Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1][2]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1][2] This can be done by preparing samples with known amounts of each enantiomer.[1]
-
Precision: Ensure that repeated measurements of the same sample give consistent results.[1][2]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers.[1][2] A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[2]
Q2: I have validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?
A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst.[2][3] Asymmetric reactions are notoriously sensitive to trace impurities.[2]
-
Substrate/Reagent Purity: Impurities in the starting material can act as inhibitors, competing substrates, or catalyst poisons, leading to a non-selective background reaction.[1][2][3] Consider repurifying your substrate and reagents by recrystallization, distillation, or chromatography.[1][2]
-
Solvent Quality: Always use high-purity, anhydrous solvents.[3][4] Trace amounts of water or peroxides can deactivate or alter the catalyst. It is recommended to use freshly distilled or anhydrous grade solvents.[1][4]
-
Catalyst Quality: The purity of the chiral catalyst is paramount.[1] Even small variations in the ligand or metal precursor can significantly impact enantioselectivity.[1] If possible, synthesize a fresh batch of the catalyst or procure it from a reputable supplier and characterize it thoroughly.[1]
Q3: My reagents and catalyst are pure, but the enantioselectivity is still not optimal. Which reaction parameters should I focus on optimizing?
A3: Carefully examine and optimize your reaction conditions, as they play a crucial role in determining the stereochemical outcome.[3][4]
-
Temperature: Temperature has a significant impact on enantioselectivity.[3][4] Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher ee.[3] Conversely, higher temperatures can provide enough energy to overcome this activation energy difference, resulting in a loss of selectivity.[4] It is critical to maintain a constant and accurately controlled temperature throughout the reaction.[1][4]
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity.[3][4][5]
-
Too Low: Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is typically not enantioselective and thus lowers the overall ee.[3][4]
-
Too High: At high concentrations, some catalysts may form aggregates or dimers that are less selective or even inactive.[3][4][5] Screening a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) is recommended to find the optimal concentration.[4]
-
-
Solvent: The solvent can significantly influence the catalyst's performance by affecting its solubility, conformation, and aggregation state.[3][4] A solvent screen is often necessary to identify the optimal medium for a specific reaction.[3] In some cases, enantioselectivity has been found to be inversely proportional to the dielectric constant of the solvent.[6]
-
Concentration: The concentration of substrates and reagents can impact the reaction rate and, in some cases, the enantioselectivity.[7] For some enzyme-catalyzed reactions, the rate increases with substrate concentration until the enzyme becomes saturated.[8][9] In certain copper-catalyzed reactions, increasing the concentration of the electrophile was shown to improve the ee.[7]
-
Order of Addition: The sequence in which reagents are added can be critical. For instance, pre-forming the active catalyst by mixing the metal precursor and the chiral ligand for a period before adding the substrate is often crucial for achieving high enantioselectivity.[4]
Q4: How should I handle and store my chiral catalysts to ensure reproducibility?
A4: Proper handling and storage are essential as many chiral catalysts are sensitive to air, moisture, and light.[4]
-
Handling: Whenever possible, handle the catalyst in an inert atmosphere, such as in a glovebox or under a stream of argon or nitrogen, to prevent exposure to air and moisture.[4] Even brief exposure can degrade performance.[4]
-
Storage: Catalysts should be stored in a cool, dark, and dry place, preferably in a glovebox or a desiccator under an inert atmosphere.[4] Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.[4]
Data Presentation
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield
This table provides illustrative examples of how catalyst loading can influence the enantiomeric excess (ee) and yield. The optimal loading is highly reaction-specific.[4]
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type Reference |
| 0.5 | 85 | 95 | Asymmetric Michael Addition |
| 1.0 | 92 | 98 | Asymmetric Michael Addition |
| 2.0 | 95 | 99 | Asymmetric Michael Addition |
| 5.0 | 93 | 99 | Asymmetric Michael Addition |
| 10.0 | 88 | 97 | Asymmetric Michael Addition |
| Data is illustrative and compiled from general trends observed in the literature.[4] |
Table 2: Influence of Solvent and Temperature on Enantioselectivity
This table illustrates the significant impact that solvent and temperature can have on the outcome of an enantioselective reaction.
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| Toluene | 25 | 88 | 92 |
| Dichloromethane | 25 | 92 | 95 |
| Tetrahydrofuran | 25 | 75 | 89 |
| Dichloromethane | 0 | 96 | 94 |
| Dichloromethane | -20 | 98 | 91 |
| Dichloromethane | -78 | >99 | 85 |
| Data is illustrative and represents typical trends. |
Table 3: Comparison of Chiral Stationary Phases for HPLC Analysis of a Chiral Alcohol (Propranolol)
The choice of the chiral stationary phase (CSP) is critical for accurate ee determination. Polysaccharide-based CSPs are versatile and widely used.[10]
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Heptane/Ethanol/DEA) | Resolution (Rₛ) |
| Chiralpak® IA | 80:20:0.1 | 2.1 |
| Chiralpak® IB | 90:10:0.1 | 1.8 |
| Chiralcel® OD-H | 95:5:0.1 | 2.5 |
| Chiralcel® OJ-H | 85:15:0.1 | 1.6 |
| Data compiled from typical performance characteristics of common CSPs.[10] |
Experimental Protocols
Protocol 1: Validation of Chiral HPLC/GC Method for % ee Determination
Objective: To ensure the analytical method for determining enantiomeric excess is accurate, precise, and reliable.
Methodology:
-
System Suitability & Resolution:
-
Prepare a solution of the racemic mixture of your compound.
-
Inject the solution into the HPLC/GC system equipped with a suitable chiral column.
-
Optimize the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomer peaks.[2]
-
Calculate the resolution (Rs) using the formula: **Rs = 2(t₂ - t₁) / (w₁ + w₂) **, where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for an Rs > 1.5.[2]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., by mixing pure enantiomers in ratios of 90:10, 75:25, 50:50).[2]
-
Analyze these standards using the developed method.
-
Compare the measured % ee with the known theoretical values to determine the accuracy. The recovery should typically be within 98-102%.[1]
-
-
Precision:
-
Linearity:
Protocol 2: General Procedure for Screening Reaction Conditions
Objective: To systematically optimize reaction parameters to improve enantiomeric excess.
Methodology:
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of reaction vials.[2][3]
-
Stock Solutions: Prepare stock solutions of the substrate, reagents, and catalyst in a suitable solvent to ensure accurate and consistent dispensing.[2]
-
Parameter Screening (One-Variable-at-a-Time):
-
Temperature Screen: Set up identical reactions and run them at various temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C), keeping all other parameters constant.
-
Solvent Screen: Set up identical reactions in a range of different anhydrous solvents (e.g., Toluene, CH₂Cl₂, THF, Hexane, Ethyl Acetate), keeping other parameters constant.
-
Catalyst Loading Screen: Set up identical reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%), keeping other parameters constant.
-
-
Reaction Monitoring: Stir the reactions for a predetermined time or monitor their progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).[3]
-
Work-up and Analysis: Quench all reactions simultaneously and perform an identical work-up procedure. Analyze the % ee of the product from each reaction using the validated chiral HPLC/GC method.
-
Optimization: Based on the results, identify the optimal conditions for each parameter. Further optimization can be performed by combining the best parameters or using a Design of Experiments (DoE) approach.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Caption: Experimental workflow for optimizing an asymmetric reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. Untitled Document [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Catalysis with 1-Amino-3-phenylpropan-2-ol Derived Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 1-Amino-3-phenylpropan-2-ol derived ligands.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common experimental challenges.
Issue 1: Low Enantioselectivity in Asymmetric Reactions
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing low enantiomeric excess (ee%) in my reaction? | Suboptimal Ligand Structure: The steric and electronic properties of the ligand are crucial for inducing chirality. | 1. Modify Ligand Substituents: Systematically vary substituents on the amino and/or phenyl groups of the ligand to fine-tune its steric bulk and electronic nature. Mathematical modeling and experimental design principles can aid in predicting optimal ligand structures.[1] 2. Consider Ligand Rigidity: A more rigid ligand backbone can limit conformational flexibility, potentially leading to higher enantioselectivity. |
| Incorrect Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal catalyst is critical for the formation of the active chiral complex. | 1. Optimize Ratio: Screen a range of ligand-to-metal ratios to find the optimal concentration for your specific reaction. | |
| Solvent Effects: The solvent can influence the conformation of the catalytic complex and the transition state of the reaction. | 1. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. | |
| Temperature Fluctuations: Reaction temperature can significantly impact the enantioselectivity. | 1. Precise Temperature Control: Ensure consistent and accurate temperature control throughout the reaction. Experiment with a range of temperatures to find the optimum for enantioselectivity. |
Issue 2: Poor Catalytic Activity or Low Yield
| Question | Possible Cause | Troubleshooting Steps |
| My reaction is sluggish or resulting in a low yield of the desired product. What can I do? | Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. | 1. Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.[2] 2. Purify Reagents: Use freshly purified and degassed solvents and reagents to remove any potential catalyst poisons. |
| Inadequate Ligand-Metal Complex Formation: The active catalytic species may not be forming efficiently. | 1. Pre-formation of the Catalyst: Consider pre-forming the metal-ligand complex before adding the substrates. 2. Activation Additives: Some catalytic systems benefit from the addition of co-catalysts or activators. Consult relevant literature for your specific reaction type. | |
| Mass Transfer Limitations: In heterogeneous or biphasic systems, poor mixing can limit the reaction rate. | 1. Increase Stirring Rate: Ensure vigorous stirring to improve mass transfer. 2. Phase-Transfer Catalyst: If applicable, consider using a phase-transfer catalyst. |
Frequently Asked Questions (FAQs)
Synthesis and Handling of Ligands
-
Q1: What are the common starting materials for the synthesis of this compound derived ligands?
-
Q2: What are the recommended storage conditions for this compound and its derivatives?
-
A2: It is recommended to store these compounds at 2-8°C under an inert atmosphere (e.g., Argon) and protected from light to prevent degradation.[2]
-
Catalytic Applications
-
Q3: In which types of asymmetric reactions are this compound derived ligands commonly used?
-
A3: These ligands, belonging to the class of 1,2-amino alcohols, are versatile and have been successfully employed as chiral auxiliaries and ligands for various transition metals (e.g., B, Al, Zn, Ti, Pd, Cu) in reactions such as Diels-Alder reactions, allylic alkylations, and additions of organometallic reagents to carbonyl groups.[6]
-
-
Q4: How does the structure of the this compound ligand influence the outcome of a catalytic reaction?
-
A4: The stereochemistry and electronic properties of the ligand are paramount. The chiral center of the ligand dictates the facial selectivity of the substrate's approach to the metal center, thereby controlling the stereochemical outcome of the product. Modifications to the ligand's backbone and substituents can be used to optimize catalytic performance.[1]
-
Quantitative Data
Table 1: Influence of Ligand Modification on Enantioselectivity
| Ligand Derivative | Reaction Type | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (1R,2S)-N-methylephedrine | Diethylzinc addition | Benzaldehyde | 95 | 97 | Hypothetical Data |
| (1R,2S)-N-isopropylephedrine | Diethylzinc addition | Benzaldehyde | 85 | 92 | Hypothetical Data |
| (S)-2-amino-3-phenylpropan-1-ol | Asymmetric Transfer Hydrogenation | Acetophenone | 92 | 88 | Hypothetical Data |
Note: The data in this table is illustrative and intended to demonstrate the impact of ligand structure. Actual results will vary based on specific reaction conditions.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a generalized procedure and may require optimization for specific substrates and ligands.
-
Catalyst Pre-formation: In a glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the this compound derived ligand in a dry, degassed solvent (e.g., THF, DCM) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a separate oven-dried flask under an inert atmosphere, add the pronucleophile and a base (e.g., sodium hydride, potassium carbonate).
-
Addition of Reagents: Add the allylic substrate to the reaction flask, followed by the dropwise addition of the pre-formed catalyst solution.
-
Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
References
- 1. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 50411-26-2 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of 1-Amino-3-phenylpropan-2-ol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Amino-3-phenylpropan-2-ol under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific stability issues that may be encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Purity / Appearance of Unknown Peaks in HPLC | Degradation of the compound due to harsh experimental conditions. | Perform forced degradation studies to identify potential degradants and degradation pathways.[1][2][3][4] This will help in developing a stability-indicating analytical method. |
| Discoloration of Solution (e.g., Yellowing) | Oxidative degradation of the amino group or other chromophore-forming reactions. | Store solutions protected from light and in an inert atmosphere (e.g., under nitrogen or argon). Consider the use of antioxidants if compatible with the experimental setup. |
| Precipitation from Solution | Change in pH affecting the solubility of the compound or its degradation products. Formation of insoluble salts. | Verify the pH of the solution. Adjust the pH to a range where the compound is known to be soluble and stable. Characterize the precipitate to determine its identity. |
| Inconsistent Results in Bioassays | Degradation of the active compound leading to reduced potency or formation of interfering byproducts. | Re-evaluate the stability of the compound under the specific assay conditions (e.g., temperature, buffer composition, incubation time). Prepare fresh solutions for each experiment. |
| Unexpected pH Shift in Unbuffered Solutions | Degradation of this compound into acidic or basic byproducts. | Use buffered solutions to maintain a constant pH throughout the experiment. Monitor the pH of the solution over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The amino group is basic and can be protonated at acidic pH, which may affect its reactivity and stability.[5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6][7][8][9]
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxidizing agents: The amino and hydroxyl groups are susceptible to oxidation.[10][11]
Q2: How should I store solutions of this compound to ensure stability?
A2: For optimal stability, solutions of this compound should be stored at low temperatures (2-8°C or frozen), protected from light, and in tightly sealed containers, preferably under an inert atmosphere. The choice of solvent and buffer system is also critical and should be evaluated for compatibility.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, potential degradation pathways include:
-
Oxidation: The primary amino group can be oxidized to form corresponding nitroso, nitro, or other oxidation products. The secondary alcohol can be oxidized to a ketone.
-
Deamination: The amino group could be removed, potentially forming an alcohol or an alkene.[12]
-
Reactions with excipients or other components: The amino group is nucleophilic and may react with other components in a formulation.
Q4: How can I establish a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you should perform forced degradation studies by exposing the compound to various stress conditions (acid, base, oxidation, heat, light).[1][2][3][4] The resulting mixtures containing the parent drug and its degradation products are then used to develop and validate a suitable analytical method, typically HPLC with a photodiode array (PDA) or mass spectrometric (MS) detector.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
-
-
Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method (e.g., HPLC-UV/MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Purification of 1-Amino-3-phenylpropan-2-ol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of commercial 1-Amino-3-phenylpropan-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved compound separates as a liquid rather than a solid. This can be caused by several factors:
-
Cooling too rapidly: A rapid decrease in temperature can cause the compound to come out of solution above its melting point.
-
High impurity concentration: Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.[1]
-
Inappropriate solvent choice: The solvent may not be ideal for crystallization.
Troubleshooting Steps:
-
Re-heat and add more solvent: Re-dissolve the oil by heating the solution and add a small amount of additional hot solvent to ensure the compound is fully solvated. Then, allow it to cool more slowly.
-
Slow cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal formation.
-
Seed crystals: If available, add a few seed crystals of pure this compound to the cooled solution to initiate crystallization.
-
Solvent system modification: If oiling persists, consider a different solvent or a mixed solvent system. For amino alcohols, mixtures of a polar solvent (like ethanol or methanol) with a less polar co-solvent (like diethyl ether or ethyl acetate) can be effective.
Q2: The yield of my recrystallized this compound is very low. What are the possible reasons and how can I improve it?
A2: A low recovery rate can be due to several factors:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.
-
Premature crystallization: Crystals forming on the filter paper during hot filtration can lead to loss of product.
-
Incomplete crystallization: Not allowing sufficient time or a low enough temperature for crystallization will leave a significant amount of product in the solution.
Troubleshooting Steps:
-
Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Pre-heat filtration apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Maximize crystallization time and reduce temperature: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to an hour to ensure maximum crystal formation.
-
Recover from mother liquor: If a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and attempting a second crystallization.
Column Chromatography Troubleshooting
Q3: My this compound is streaking or tailing on the silica gel column. How can I achieve better separation?
A3: Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation characterized by streaking or tailing of the spot on a TLC plate and broad peaks during column chromatography.
Troubleshooting Steps:
-
Add a basic modifier to the eluent: To mitigate the strong interaction with silica, add a small amount of a basic modifier to your mobile phase. Common choices include:
-
0.1-1% triethylamine (Et₃N)
-
0.1-1% ammonia solution (e.g., in methanol)
-
-
Use a different stationary phase: If modifying the eluent is not sufficient, consider using a different stationary phase that is less acidic, such as alumina (basic or neutral).
-
Optimize the mobile phase polarity: Ensure the polarity of your eluent is optimized. Use TLC to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for good separation.
Q4: I am having difficulty separating the diastereomers of this compound by column chromatography. What can I do?
A4: Diastereomers often have very similar polarities, making their separation by standard column chromatography challenging.
Troubleshooting Steps:
-
Optimize the mobile phase: Experiment with different solvent systems. Sometimes, a less conventional solvent mixture can provide better selectivity for closely related compounds.
-
Use a high-performance stationary phase: High-performance flash chromatography (HPFC) with smaller particle size silica can provide better resolution.
-
Consider derivatization: In some cases, derivatizing the amino or alcohol group can accentuate the stereochemical differences, making the resulting diastereomeric derivatives easier to separate. After separation, the protecting group can be removed.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column may be necessary to achieve high diastereomeric purity.
Common Impurities in Commercial this compound
The impurity profile of commercial this compound can vary depending on the synthetic route used for its manufacture. However, some common potential impurities include:
-
Starting materials: Unreacted starting materials from the synthesis process.
-
Byproducts of synthesis: These can include products from side reactions or incomplete reactions. For example, if synthesized via reduction of an amino ketone, unreacted ketone may be present.
-
Diastereomers and enantiomers: As this compound has two chiral centers, it can exist as four possible stereoisomers. Commercial, non-stereospecific synthesis will result in a mixture of these. Even in stereospecific syntheses, the other stereoisomers can be present as impurities.
-
Solvents: Residual solvents from the synthesis and initial purification steps.
Data on Purification of a Related Compound
| Purification Step | Initial Diastereomeric Ratio (erythro:threo) | Final Diastereomeric Ratio (erythro:threo) |
| Recrystallization of HCl salt | 92.6 : 7.4 | 99.98 : 0.02 |
Data adapted from a patent for a structurally related compound and is for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
This method is particularly effective for removing diastereomeric and other impurities.
Materials:
-
Crude this compound
-
Hydrochloric acid (e.g., 10% in methanol or concentrated HCl)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in methanol (or a slight molar excess of concentrated HCl) dropwise with stirring. The hydrochloride salt should precipitate.
-
If no precipitate forms, it may be necessary to add a less polar solvent like diethyl ether or ethyl acetate to induce precipitation.
-
Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.
-
Add a small amount of a suitable solvent or solvent mixture. A mixture of methanol and water (e.g., ranging from 20:1 to 1:1 by weight) has been shown to be effective for similar compounds.[2] Start with a small volume and add more as needed.
-
Gently heat the mixture with stirring until the salt is completely dissolved. Use the minimum amount of hot solvent required.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Conversion back to Free Base (Optional):
-
Dissolve the purified hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., 2N NaOH) with stirring until the pH is basic (pH > 10).
-
Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free base.
-
Protocol 2: Purification by Flash Column Chromatography
This method is useful for separating the desired compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol, with 0.1-1% triethylamine)
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Eluent:
-
Using Thin Layer Chromatography (TLC), test different solvent systems to find one that gives the desired compound an Rf value of approximately 0.2-0.4. Remember to add 0.1-1% triethylamine to the eluent to prevent streaking.
-
-
Pack the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Equilibrate the column by running several column volumes of the eluent through it, ensuring the solvent level never drops below the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is miscible with the eluent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the eluent until the liquid level is just at the top of the sand.
-
-
Elute and Collect Fractions:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample through the column.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolate the Pure Compound:
-
Combine the fractions that contain the pure desired compound.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Validation & Comparative
Comparing the efficacy of 1-Amino-3-phenylpropan-2-ol with other chiral auxiliaries
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a critical endeavor. Chiral auxiliaries are a powerful and well-established strategy to control the stereochemistry of a reaction, guiding the formation of a desired stereoisomer. This guide provides an objective comparison of the performance of 1-Amino-3-phenylpropan-2-ol and other leading chiral auxiliaries, including Evans' oxazolidinones and pseudoephedrine amides. The comparison is supported by experimental data to inform the selection of the most suitable auxiliary for a given synthetic challenge.
Introduction to Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing a subsequent chemical transformation to favor the formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is evaluated based on several factors, including the level of stereocontrol it imparts (diastereoselectivity), the chemical yield of the reaction, and the ease of its attachment and removal.
Performance Comparison of Chiral Auxiliaries
The choice of a chiral auxiliary is highly dependent on the specific reaction being performed. While this compound represents a simple and potentially cost-effective amino alcohol-based auxiliary, its application and documented efficacy in asymmetric synthesis are not as extensively reported as other established auxiliaries. This comparison focuses on well-documented auxiliaries in key asymmetric transformations, providing a benchmark for evaluating potential alternatives like this compound.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this transformation is significantly influenced by the chiral auxiliary.
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| Pseudoephedrine Amide | CH₃I | 92 | ≥99 | [1] |
| CH₃CH₂I | 95 | 98 | [1] | |
| CH₃(CH₂)₂CH₂Br | 99 | 97 | [1] | |
| PhCH₂Br | 99 | 98 | [1] | |
| CH₂=CHCH₂Br | 98 | 95 | [1] | |
| Evans' Oxazolidinone | Allyl Iodide | 61-77 | 98:2 (d.r.) | [2][3] |
| Benzyl Bromide | ~90 | >99 | [4] |
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenters.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| Evans' Oxazolidinone | Isobutyraldehyde | 80 | >99 | [5] |
| Benzaldehyde | 76 | >99 | [5] | |
| n-Octanal | High | High | [6] | |
| Oppolzer's Sultam | Various Aldehydes | High | High (anti/syn selectivity) | [7] |
Note: Evans' auxiliaries are particularly well-known for producing syn-aldol products with high diastereoselectivity.[6][8][9][10] The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the efficacy of chiral auxiliaries.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Amide
1. Amide Formation:
-
Dissolve (+)-pseudoephedrine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., CH₂Cl₂).[12]
-
Cool the solution to 0 °C and slowly add the desired acyl chloride (1.1 eq).[12]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[12]
-
Quench the reaction with 1 M HCl and separate the organic layer.[12]
-
Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate to yield the N-acyl pseudoephedrine amide.[12]
2. Diastereoselective Alkylation:
-
To a flame-dried flask under an inert atmosphere, add the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (~6 eq).[1]
-
Add anhydrous THF and cool the slurry to -78 °C.[12]
-
In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to diisopropylamine (2.3 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes.[12]
-
Cool the LDA solution to -78 °C and slowly transfer it to the amide/LiCl slurry.[12]
-
Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and re-cool to -78 °C.[12]
-
Add the alkyl halide (1.5 eq) dropwise and stir at -78 °C for 2-4 hours.[12]
-
Quench the reaction with a saturated NH₄Cl solution.[12]
3. Auxiliary Cleavage to Chiral Carboxylic Acid:
-
Dissolve the alkylated pseudoephedrine amide in THF and water.
-
Add a strong acid (e.g., H₂SO₄) and heat the mixture to reflux.
-
After completion, cool the reaction and extract the aqueous layer to isolate the chiral carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer by basification and extraction.
Protocol 2: Asymmetric Aldol Reaction using an Evans' Oxazolidinone
1. Acylation of the Auxiliary:
-
To a solution of the 4-substituted-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After 30 minutes, add the desired acyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
2. Diastereoselective Aldol Reaction:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq).
-
Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
3. Auxiliary Cleavage:
-
Dissolve the aldol product in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide.
-
Stir until the reaction is complete, then quench with sodium sulfite.
-
Extract the product and recover the chiral auxiliary.
Signaling Pathways and Mechanistic Diagrams
The stereochemical outcome of these reactions is dictated by the formation of a rigid, well-defined transition state that minimizes steric interactions.
Mechanism of Stereocontrol in Pseudoephedrine-Mediated Alkylation
Caption: Chelation control directs the electrophile to one face of the enolate.
Zimmerman-Traxler Model for Evans' Auxiliary in Aldol Reactions
Caption: The Zimmerman-Traxler model explains the high syn-selectivity.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and pseudoephedrine amides have demonstrated their prowess in providing high levels of stereocontrol across a range of important chemical transformations. Their performance, backed by a wealth of experimental data, sets a high standard for any new chiral auxiliary. While this compound offers the appeal of structural simplicity, further research is required to fully characterize its efficacy and establish its place in the repertoire of reliable chiral auxiliaries. This guide provides the necessary data and protocols for established methods, which can serve as a valuable benchmark for the evaluation of novel auxiliaries.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Method Validation for 1-Amino-3-phenylpropan-2-ol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 1-Amino-3-phenylpropan-2-ol, a key chiral amino alcohol intermediate. Due to the limited availability of specific validated method data for this exact compound in the public domain, this document presents a framework based on established techniques for structurally similar amino alcohols. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the analyte's physicochemical properties, the required sensitivity and selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For amino alcohols like this compound, which lack a strong chromophore, derivatization is often necessary to enhance UV absorbance or enable fluorescence detection, thereby improving sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high resolution and sensitivity. However, the analysis of polar and low-volatility compounds such as amino alcohols by GC requires a derivatization step to increase their volatility and thermal stability.[1] This makes them amenable to vaporization in the GC inlet and separation on the column.
The following tables summarize the key performance parameters for hypothetical HPLC and GC-MS methods, based on data for analogous amino alcohols.
Table 1: Comparison of HPLC and GC-MS Method Performance for Amino Alcohol Quantification
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | Low ng/mL | pg level |
| Limit of Quantitation (LOQ) | Mid-to-high ng/mL | Low ng/mL |
| Sample Throughput | Moderate | Moderate to High |
| Enantioselectivity | Achievable with chiral stationary phase or chiral derivatization | Achievable with chiral stationary phase or chiral derivatization |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis of an amino alcohol, which can be adapted for this compound.
HPLC-UV Method with Pre-column Derivatization
This method involves the derivatization of the amino group to introduce a UV-active moiety.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a suitable diluent (e.g., 0.1 M HCl) to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a concentration within the calibration range.
2. Derivatization Procedure:
-
To 100 µL of each standard and sample solution in a clean vial, add 200 µL of a derivatizing agent solution (e.g., Dansyl Chloride in acetone) and 100 µL of a buffer solution (e.g., borate buffer, pH 9.5).[2]
-
Vortex the mixture and incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).
-
After incubation, cool the vials to room temperature and add a quenching agent if necessary.
-
Filter the derivatized solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized analyte.
-
Injection Volume: 10 µL.
GC-MS Method with Derivatization
This method enhances the volatility of the amino alcohol for gas chromatographic analysis.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound as described for the HPLC method.
-
Working Standard Solutions: Prepare working standards by dilution.
2. Derivatization Procedure:
-
Transfer an aliquot of the standard or sample solution to a GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at a specific temperature (e.g., 70-100 °C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of the derivatized analyte (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to separate the analyte from other components.
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
Mandatory Visualizations
To provide a clear understanding of the experimental and logical workflows, the following diagrams have been generated.
Caption: Workflow for the Validation of an Analytical Method.
Caption: General Workflow for Amino Alcohol Derivatization.
References
A Researcher's Guide to Enantiomeric Excess Determination of 1-Amino-3-phenylpropan-2-ol by Chiral Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral compounds. This guide provides a comprehensive comparison of chiral chromatography methods for the enantiomeric excess determination of 1-Amino-3-phenylpropan-2-ol, a key chiral intermediate. We present a detailed experimental protocol for a recommended High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative techniques, supported by experimental data.
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of the same molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for quantifying the enantiomeric purity of chiral building blocks like this compound are essential. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most prevalent and effective technique for this purpose.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the desired resolution, analysis time, and available instrumentation. Polysaccharide-based CSPs are particularly well-suited for the separation of amino alcohols. The following table summarizes the performance of different chiral chromatography approaches. Phenylpropanolamine (PPA), a structurally very similar compound, is used as a proxy where direct data for this compound is not available.
| Method | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Electrolyte | Key Performance Metrics | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate) on Chiralpak AD-H or Lux Amylose-1) | n-Hexane/Isopropanol with additive (e.g., Diethylamine) | High Resolution (Rs), Good Selectivity (α) | Broad applicability, high resolution, established methodology. | Higher cost of chiral columns, consumption of organic solvents. |
| Chiral HPLC with Derivatization | Achiral C18 column | Acetonitrile/Water with buffer | Formation of diastereomers allows separation on standard columns. Enhanced UV detection. | Useful when a chiral column is unavailable; can improve sensitivity. | Requires an additional reaction step, potential for racemization during derivatization. |
| Chiral Supercritical Fluid Chromatography (SFC) | Cyclofructan-based or Polysaccharide-based | Supercritical CO₂ / Methanol with additives | Fast analysis times, high efficiency. | Reduced solvent consumption, faster separations compared to HPLC.[1] | Requires specialized SFC instrumentation. |
| Capillary Electrophoresis (CE) | Cyclodextrin derivative (e.g., HDAS-β-CD) in background electrolyte | Phosphate buffer | High efficiency, short analysis time. | Low sample and reagent consumption, high separation efficiency.[2] | Lower concentration sensitivity compared to HPLC. |
Featured Method: Chiral HPLC with a Polysaccharide-Based CSP
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent performance in resolving a wide range of chiral compounds, including amino alcohols. Coated polysaccharide phases often provide superior enantioseparation compared to their immobilized counterparts, though immobilized phases offer greater solvent compatibility. For the separation of chiral amines, amylose-based CSPs such as Chiralpak AD-H and Lux Amylose-1, and cellulose-based CSPs like Chiralcel OD-H and Lux Cellulose-1 have shown high enantioselectivity.
Experimental Protocol: Chiral HPLC
This protocol outlines a general method for the enantiomeric excess determination of this compound using a polysaccharide-based chiral column.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a comparable amylose-based column (e.g., Lux Amylose-1)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
-
Racemic standard of this compound
-
Sample of this compound for analysis
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (e.g., resolution).
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
5. Calculation of Enantiomeric Excess (% ee):
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow and Decision Making
The selection and implementation of a chiral separation method follows a logical progression, from initial sample assessment to final data analysis and reporting.
The decision to opt for a direct chiral HPLC method over an indirect one (with derivatization) or an alternative technique like CE is a crucial first step in method development.
Concluding Remarks
The enantiomeric excess determination of this compound is reliably achieved using chiral HPLC with polysaccharide-based chiral stationary phases. This method offers high resolution and is widely applicable. For laboratories without access to a wide range of chiral columns, indirect methods involving derivatization can be a viable alternative. Furthermore, techniques like chiral SFC and CE present advantages in terms of speed and reduced solvent consumption, respectively, and should be considered based on specific analytical needs and available instrumentation. The detailed protocol and comparative data provided in this guide serve as a valuable resource for establishing a robust and accurate method for the chiral analysis of this compound.
References
A Spectroscopic Guide to Differentiating (R)- and (S)-1-Amino-3-phenylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the differentiation of enantiomers is a critical task, particularly in drug development where the physiological effects of two enantiomers can vary significantly. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-1-Amino-3-phenylpropan-2-ol, also known as Phenylalaninol. While many standard analytical techniques yield identical results for enantiomers, specific chiroptical methods provide definitive differentiation. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD), supported by experimental data and protocols.
Introduction to Enantiomers and Spectroscopy
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] Consequently, most standard spectroscopic techniques that do not employ a chiral stimulus will produce identical spectra for both the (R) and (S) enantiomers.[3][4] The energy levels of corresponding nuclei, bonds, and molecular ions are the same for both molecules, leading to identical responses in NMR, IR, and MS.[3][5][6] Chiroptical techniques, which utilize polarized light, are essential for distinguishing between them.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of (R)- and (S)-1-Amino-3-phenylpropan-2-ol are expected to be identical. This is because the chemical environment of each corresponding nucleus is the same for both enantiomers, resulting in identical chemical shifts and coupling constants.[3][9] To differentiate enantiomers using NMR, a chiral resolving agent or a chiral solvent must be used to induce a diastereomeric interaction, which would result in distinct chemical shifts.[3][10]
¹H NMR Data
The following table summarizes representative ¹H NMR data for 1-Amino-3-phenylpropan-2-ol, which is applicable to both the (R) and (S) enantiomers in an achiral solvent like CDCl₃.
| Assignment | Chemical Shift (δ) ppm (R)-enantiomer [11] | Chemical Shift (δ) ppm (S)-enantiomer * |
| Phenyl-H | 7.18 - 7.29 | 7.18 - 7.29 |
| CH-OH | 3.61 | 3.61 |
| CH₂-OH | 3.38 | 3.38 |
| CH-NH₂ | 3.10 | 3.10 |
| CH₂-Ph | 2.50 - 2.78 | 2.50 - 2.78 |
| Data for the (S)-enantiomer is predicted to be identical to the (R)-enantiomer in an achiral medium. |
¹³C NMR Data
Similarly, the ¹³C NMR spectra for both enantiomers are identical in an achiral environment.
| Assignment | Chemical Shift (δ) ppm (R)-enantiomer [12] | Chemical Shift (δ) ppm (S)-enantiomer [13] |
| Phenyl C-1' | 138.9 | 138.9 |
| Phenyl C-2', C-6' | 129.5 | 129.5 |
| Phenyl C-3', C-5' | 128.5 | 128.5 |
| Phenyl C-4' | 126.2 | 126.2 |
| CH-OH | 73.1 | 73.1 |
| CH₂-OH | 66.2 | 66.2 |
| CH-NH₂ | 54.5 | 54.5 |
| CH₂-Ph | 40.3 | 40.3 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Since the bond types, bond strengths, and atomic masses are identical for (R)- and (S)-1-Amino-3-phenylpropan-2-ol, their IR spectra are also identical.[4][5] Differences can sometimes be observed in the solid state if the enantiomers crystallize in different space groups, but in solution or as a neat liquid, the spectra will be the same.
Key IR Absorption Bands
The following table lists the characteristic IR absorption bands for this compound.[13][14]
| Vibrational Mode | Wavenumber (cm⁻¹) (R)-enantiomer | Wavenumber (cm⁻¹) (S)-enantiomer |
| O-H, N-H stretch | 3290 - 3370 (broad) | 3290 - 3370 (broad) |
| C-H stretch (aromatic) | 3020 - 3080 | 3020 - 3080 |
| C-H stretch (aliphatic) | 2850 - 2950 | 2850 - 2950 |
| N-H bend | ~1600 | ~1600 |
| C=C stretch (aromatic) | 1450 - 1500 | 1450 - 1500 |
| C-O stretch | 1030 - 1080 | 1030 - 1080 |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio. As enantiomers have the exact same molecular formula and mass, their molecular ion peaks will appear at the same m/z value. The fragmentation patterns are also typically identical under standard ionization techniques like Electron Ionization (EI).[6]
Mass Spectrometry Data
| Parameter | (R)-1-Amino-3-phenylpropan-2-ol | (S)-1-Amino-3-phenylpropan-2-ol |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol |
| [M]+ (m/z) | 151 | 151 |
| Major Fragment (m/z) | 120 ([M-CH₂OH]⁺) | 120 ([M-CH₂OH]⁺) |
Data sourced from PubChem and mzCloud databases.[14][15]
Circular Dichroism (CD) Spectroscopy: The Key Differentiator
Circular Dichroism (CD) spectroscopy is the definitive technique for distinguishing between enantiomers. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[7] Enantiomers interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. The spectrum of one enantiomer will be equal in magnitude but opposite in sign to the other.[16]
Expected CD Spectra
-
(R)-1-Amino-3-phenylpropan-2-ol will exhibit a specific CD spectrum with positive and/or negative Cotton effects at particular wavelengths.
-
(S)-1-Amino-3-phenylpropan-2-ol will exhibit a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum across the zero-ellipticity axis.
| Spectroscopic Technique | (R)-enantiomer | (S)-enantiomer | Comparison |
| ¹H NMR | Spectrum A | Spectrum A | Identical |
| ¹³C NMR | Spectrum B | Spectrum B | Identical |
| IR Spectroscopy | Spectrum C | Spectrum C | Identical |
| Mass Spectrometry | Spectrum D | Spectrum D | Identical |
| Circular Dichroism | Spectrum E | - Spectrum E | Mirror Images |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte ((R)- or (S)-1-Amino-3-phenylpropan-2-ol) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Acquisition: Place the sample in the IR beam path of an FTIR spectrometer. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum collected with no sample present.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of ions at each m/z value.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (one that does not absorb in the wavelength range of interest, e.g., methanol or acetonitrile). The concentration must be carefully chosen to maintain absorbance values within the optimal range for the instrument (typically < 1.0).
-
Instrumentation: Use a CD spectropolarimeter.
-
Acquisition: Place the sample solution in a quartz cuvette of a known path length (e.g., 1 mm or 1 cm). Scan a specific range of UV wavelengths (e.g., 190-300 nm). The instrument will measure the difference in absorbance between left- and right-circularly polarized light at each wavelength.
-
Processing: Subtract the spectrum of the solvent blank. The resulting data is typically plotted as ellipticity (θ) in millidegrees versus wavelength.
Visualizations
Caption: Experimental workflow for spectroscopic analysis of enantiomers.
Caption: Logical relationship of spectroscopic techniques for enantiomer comparison.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. Circular Dichroism FAQs [photophysics.com]
- 8. ntu.edu.sg [ntu.edu.sg]
- 9. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D(+)-Phenylalaninol(5267-64-1) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. phenylalaninol, (R)- | C9H13NO | CID 853475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mzCloud – L 2 Amino 3 phenyl 1 propanol [mzcloud.org]
- 16. portlandpress.com [portlandpress.com]
Comparative study of different synthetic routes to 1-Amino-3-phenylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
1-Amino-3-phenylpropan-2-ol, commonly known as Phenylalaninol, is a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry plays a pivotal role in the biological activity of the final products, making the selection of an appropriate synthetic route a critical decision in the development process. This guide provides a comparative analysis of different synthetic pathways to Phenylalaninol, focusing on reaction efficiency, stereoselectivity, and the practicality of the experimental procedures.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into several approaches, each with its own set of advantages and disadvantages. The primary methods include the reduction of L-phenylalanine and its derivatives, the hydrogenation of a readily available byproduct from industrial synthesis, novel approaches such as the Baylis-Hillman reaction, and biocatalytic methods.
Route 1: Reduction of L-Phenylalanine
The reduction of the carboxylic acid functionality of the readily available amino acid L-phenylalanine is a classical and straightforward approach to obtaining L-Phenylalaninol. Various reducing agents have been employed for this transformation.
Key Methods of Phenylalanine Reduction:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of directly reducing the carboxylic acid. This method is known for its high efficiency.
-
Sodium Borohydride and Iodine (NaBH₄/I₂): This combination forms diborane in situ, which is an effective reagent for the reduction of carboxylic acids.
-
Lithium and Aluminum Chloride (Li/AlCl₃): This method offers a high-yield alternative, simplifying the experimental procedure by using lithium as the reducing agent and aluminum chloride to activate the carboxyl group.[1]
Route 2: Hydrogenation of 2-Amino-1-phenyl-1,3-propanediol (APPD)
This synthetic route utilizes a byproduct from the industrial synthesis of chloramphenicol, L-(+)-2-amino-1-phenyl-1,3-propanediol (APPD), making it a cost-effective and sustainable option.[2] The process involves the hydrogenolysis of the benzylic hydroxyl group.
Route 3: From Baylis-Hillman Adducts
A more recent approach involves the use of the Baylis-Hillman reaction. This method provides a pathway to highly functionalized molecules that can be subsequently converted to the desired amino alcohol. One such method involves the iron-mediated reduction of a nitro-functionalized Baylis-Hillman adduct.
Route 4: Enzymatic Synthesis
Biocatalysis offers a green and highly stereoselective alternative for the synthesis of chiral amino alcohols. Multi-enzyme cascades starting from L-phenylalanine can produce related 1,2-amino alcohols with excellent enantiomeric purity.[3]
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic routes to provide a clear comparison of their efficiencies.
| Synthetic Route | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity/Enantiomeric Excess (ee) | Reference |
| Reduction of L-Phenylalanine | ||||||
| Li/AlCl₃ | Lithium, Aluminum Chloride, tert-butanol | Tetrahydrofuran (THF) | 2.5 hours | 91.2 | Not specified | [1] |
| NaBH₄/I₂ | Sodium Borohydride, Iodine | Tetrahydrofuran (THF) | Not specified | 72 (after recrystallization) | Not specified | [4] |
| LiAlH₄ | Lithium Aluminum Hydride | Tetrahydrofuran (THF) | 16 hours (reflux) | 87 | Not specified | [5] |
| Hydrogenation of APPD | Pd/C, H₂, Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid (TFA) | 21 hours | 88 - 93 | Not specified | [2] |
| From Baylis-Hillman Adducts | Fe, Acetic Acid | Not specified | Not specified | 82 | Not specified | [6] |
| Enzymatic Synthesis (to related 1,2-amino alcohols) | Multiple Enzymes (e.g., TAL, EH, ADH, ωTA) | Buffer | 24-48 hours per step | 61-69 (overall) | >99% ee | [3] |
Experimental Protocols
Protocol 1: Reduction of L-Phenylalanine using Li/AlCl₃[1]
-
Preparation of Sodium L-phenylalaninate: L-phenylalanine (50.00 g, 0.30 mol) is slowly added to a sodium hydroxide solution (32 mL, 0.01 mol/mL) at 60°C with stirring for 20 minutes. The solution is then cooled to induce crystallization, and the resulting crystals are filtered and dried.
-
Reduction: Anhydrous aluminum chloride (1.80 g, 13.48 mmol) is added to anhydrous tetrahydrofuran (30 mL). Sodium L-phenylalaninate (2.50 g, 13.37 mmol) is then slowly added, and the mixture is stirred at 55°C for 1 hour, maintaining a pH of 3-4. Lithium chips (0.56 g, 80.00 mmol) and tert-butanol (10 mL) are subsequently added. The reaction is maintained at 65°C with stirring for another 1.5 hours.
-
Work-up: The solvent is removed, and the solid residue is dissolved in a 10% NaOH solution (30 mL) for 3 hours of hydrolysis at room temperature to yield L-phenylalaninol.
Protocol 2: Hydrogenation of L-(+)-APPD[2]
-
Reaction Setup: To a solution of L-(+)-2-amino-1-phenyl-1,3-propanediol (10 g) in trifluoroacetic acid (75 ml), 5% Pd/C catalyst (750 mg) is added.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen pressure of 35 psi at 55°C for 21 hours.
-
Work-up: After the reaction, the trifluoroacetic acid is removed by evaporation. Water (50 ml) is added, and the catalyst is filtered off. The pH of the filtrate is adjusted to approximately 13 by adding 50% NaOH. The product, D-phenylalaninol, is then collected by filtration or vacuum distillation.
Protocol 3: Synthesis from a Baylis-Hillman Adduct[6]
-
Preparation of the Starting Material: (E)-2-nitro-3-phenylprop-2-en-1-ol is synthesized from nitrostyrene and formaldehyde.
-
Reduction: The nitroolefin derivative is treated with iron (Fe) powder in the presence of acetic acid at reflux temperature.
-
Purification: The resulting 2-amino-3-phenylpropan-1-ol is purified by column chromatography.
Protocol 4: Multi-Enzyme Synthesis of a Related 1,2-Amino Alcohol[3]
This is a multi-step, two-pot sequential cascade:
-
Step 1 (Deamination): L-phenylalanine is converted to cinnamic acid using a tyrosine ammonia lyase (TAL).
-
Step 2 (Decarboxylation): The cinnamic acid is then decarboxylated to styrene.
-
Step 3 (Epoxidation): The styrene undergoes enantioselective epoxidation to form styrene oxide.
-
Step 4 (Hydrolysis): The epoxide is hydrolyzed by an epoxide hydrolase (EH) to yield (R)-1-phenylethane-1,2-diol.
-
Step 5 (Oxidation and Amination): The diol is then converted in a one-pot cascade using an alcohol dehydrogenase (ADH) and a transaminase (ωTA) to produce the final amino alcohol.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic routes described above.
Caption: Workflow for the synthesis of this compound via reduction of L-Phenylalanine.
Caption: Workflow for the synthesis of this compound via hydrogenation of APPD.
Caption: Workflow for the synthesis of this compound from Baylis-Hillman adducts.
Conclusion
The choice of a synthetic route to this compound depends on several factors including the desired scale of production, cost considerations, required stereochemical purity, and available starting materials. The reduction of L-phenylalanine offers a direct and high-yielding approach, with the Li/AlCl₃ method being particularly efficient. The hydrogenation of APPD is an economically attractive option due to the use of an industrial byproduct. The Baylis-Hillman route represents a novel and versatile pathway, while enzymatic synthesis provides an environmentally friendly method with excellent stereocontrol, which is paramount for pharmaceutical applications. Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs.
References
- 1. jocpr.com [jocpr.com]
- 2. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. erowid.org [erowid.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bot Verification [rasayanjournal.co.in]
A Researcher's Guide to Purity Assessment of Synthesized 1-Amino-3-phenylpropan-2-ol
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comparative overview of analytical techniques for assessing the purity of 1-Amino-3-phenylpropan-2-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. Detailed experimental protocols and data presentation formats are provided to aid in the selection and implementation of the most appropriate methods.
The structural integrity and purity of this compound are paramount, as impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation products. A common synthetic route involves the reduction of the amino acid L-phenylalanine.[1][2] Potential impurities from this process include the starting material (L-phenylalanine), the corresponding aldehyde (1-amino-3-phenyl-2-propanone) from incomplete reduction, and potential diastereomers if the chiral center is affected.
This guide explores a multi-faceted approach to purity determination, leveraging the strengths of various analytical techniques to provide a comprehensive purity profile of synthesized this compound.
Comparative Analysis of Purity Assessment Techniques
A variety of analytical methods can be employed to determine the purity of this compound. The choice of technique depends on the specific information required, such as the type and quantity of impurities, and the desired level of precision. The following table provides a comparison of the most common and effective methods.
| Analytical Technique | Principle of Detection | Strengths | Limitations | Primary Application for this compound Purity |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity for separating and quantifying impurities. | Requires reference standards for impurity identification and quantification. | Quantifying known and unknown impurities, assessing chemical purity. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantioselective interaction with a chiral stationary phase. | Direct separation and quantification of enantiomeric impurities. | Can be more expensive and require specialized columns and method development. | Determining enantiomeric excess (e.e.) and quantifying the undesired enantiomer. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | The signal intensity of a nucleus is directly proportional to the number of nuclei. | Highly accurate and precise for absolute purity determination without a specific reference standard for the analyte.[3][4][5][6] | Lower sensitivity compared to chromatographic methods for trace impurities. | Absolute purity determination, structural confirmation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present in the molecule. | Not suitable for quantification of impurities. | Confirmation of the desired functional groups and rapid screening for gross impurities. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into simple gases for quantification. | Determines the elemental composition of the compound. | Does not provide information on the nature of impurities. | Verification of the empirical formula. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments discussed above.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from potential non-chiral impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the synthesized product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase is often effective for separating amino alcohol enantiomers.[7][8][9][10] A suitable choice would be a column with a cellulose or amylose derivative (e.g., Chiralcel OD-H or Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting point is Hexane:Isopropanol:DEA (80:20:0.1, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize separation.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized this compound in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
This protocol provides a method for determining the absolute purity of the synthesized compound using an internal standard.[3][4][5][6]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Solvent: Deuterated methanol (CD3OD) or Deuterated chloroform (CDCl3).
-
Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,4-Dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard protons to ensure full relaxation. A delay of 30-60 seconds is generally sufficient.
-
Number of Scans (ns): 8 or 16 scans are typically adequate for good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the comprehensive purity assessment of this compound.
By employing a combination of these orthogonal analytical techniques, researchers can confidently establish a comprehensive purity profile for their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Comparative Biological Activity of 1-Amino-3-phenylpropan-2-ol Analogs as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 1-Amino-3-phenylpropan-2-ol analogs, focusing on their efficacy as monoamine reuptake inhibitors. The data presented is primarily derived from a key study on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which were evaluated for their inhibitory activity against the norepinephrine transporter (NET) and the serotonin transporter (SERT). This guide aims to elucidate the structure-activity relationships (SAR) within this chemical series to inform future drug discovery and development efforts.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol analogs. The inhibitory potency is presented as IC50 values for the norepinephrine transporter (NET) and the serotonin transporter (SERT). The selectivity index (SI) is calculated as the ratio of SERT IC50 to NET IC50.
| Compound | Phenyl Substitution (R1) | Indole Substitution (R2) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity Index (SERT/NET) |
| 1 | H | H | 28 | 360 | 13 |
| 2 | 2-F | H | 15 | 450 | 30 |
| 3 | 3-F | H | 20 | 380 | 19 |
| 4 | 4-F | H | 35 | 560 | 16 |
| 5 | 2-Cl | H | 10 | 600 | 60 |
| 6 | 3-Cl | H | 18 | 420 | 23 |
| 7 | 4-Cl | H | 30 | 500 | 17 |
| 8 | 2-CH3 | H | 25 | 750 | 30 |
| 9 | H | 5-F | 22 | 250 | 11 |
| 10 | H | 5-Cl | 19 | 200 | 11 |
| 11 | 2-F | 5-F | 8 | 400 | 50 |
| 12 | 2-Cl | 5-F | 6 | 480 | 80 |
| 13 | 2-Cl | 5-Cl | 4 | 344 | 86 |
Experimental Protocols
The biological activity data presented in this guide was obtained using the following experimental protocol:
In Vitro Monoamine Reuptake Inhibition Assay
Objective: To determine the inhibitory potency of the synthesized compounds on the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).
Cell Lines: Human embryonic kidney 293 (HEK293) cells stably transfected with and expressing either hNET or hSERT.
Radioligands:
-
[³H]Nisoxetine for the hNET binding assay.
-
[³H]Citalopram for the hSERT binding assay.
Assay Procedure:
-
Cell Preparation: HEK293 cells expressing either hNET or hSERT were cultured to confluence and harvested. Cell membranes were prepared by homogenization and centrifugation.
-
Binding Assay:
-
Cell membranes were incubated with the respective radioligand ([³H]Nisoxetine for hNET or [³H]Citalopram for hSERT) and varying concentrations of the test compounds.
-
The incubation was carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60 minutes).
-
Non-specific binding was determined in the presence of a high concentration of a known potent inhibitor (e.g., desipramine for hNET or imipramine for hSERT).
-
-
Filtration: The incubation mixture was rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the bound and free radioligand.
-
Scintillation Counting: The filters were washed with ice-cold buffer, and the radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the concentration-response curves.
Structure-Activity Relationship (SAR) and Signaling Pathway Visualization
The structure-activity relationship analysis of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of analogs reveals key structural features that influence their potency and selectivity as monoamine reuptake inhibitors.
Logical Relationship of SAR
Caption: Structure-Activity Relationship (SAR) of this compound Analogs.
Interpretation of the SAR:
-
Phenyl Ring (R1) Substitution:
-
Substitution at the ortho position of the phenyl ring with small electron-withdrawing groups like fluorine (F) or chlorine (Cl) generally leads to a significant increase in both NET inhibitory potency and selectivity over SERT. The 2-chloro substitution provided the most notable improvement in selectivity among the single substitutions.
-
Substitutions at the meta and para positions of the phenyl ring resulted in more modest or no significant improvement in activity and selectivity compared to the unsubstituted analog.
-
-
Indole Ring (R2) Substitution:
-
Introduction of a halogen (F or Cl) at the 5-position of the indole ring resulted in a slight increase in NET potency.
-
-
Combined Substitutions:
-
A synergistic effect on potency and selectivity was observed when combining favorable substitutions on both the phenyl and indole rings. The compound with a 2-chloro substitution on the phenyl ring and a 5-chloro substitution on the indole ring (Compound 13) exhibited the highest NET potency (IC50 = 4 nM) and the best selectivity (86-fold) over SERT in this series.
-
Experimental Workflow
Caption: Workflow for Synthesis and Biological Evaluation of Analogs.
This workflow diagram illustrates the process from the chemical synthesis of the this compound analogs to their biological evaluation and the subsequent structure-activity relationship analysis, culminating in the identification of lead compounds with high potency and selectivity for the norepinephrine transporter.
A Comparative Guide to the Synthesis of 1-Amino-3-phenylpropan-2-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the efficient and cost-effective synthesis of chiral amino alcohols is of paramount importance. 1-Amino-3-phenylpropan-2-ol, a key structural motif in various biologically active compounds, is no exception. This guide provides a comprehensive comparison of four prominent synthesis methods for this valuable compound: biocatalytic synthesis, the Mannich reaction, reduction of nitro compounds, and reductive amination. The objective is to offer an evidence-based analysis of the cost-benefit of each route, supported by available experimental data and detailed methodologies.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthesis route for this compound hinges on a variety of factors, including yield, purity of the final product, reaction time, cost of starting materials and catalysts, and overall environmental impact. The following table summarizes the quantitative data available for each of the four primary synthesis methods.
| Parameter | Biocatalytic Synthesis | Mannich Reaction | Reduction of Nitro Compounds | Reductive Amination |
| Starting Material | L-phenylalanine | Acetophenone, Formaldehyde, Amine | 2-Nitro-1-phenylpropan-1-ol | Phenylacetylcarbinol |
| Typical Yield | 81-92%[1] | Good to Excellent | High (Analogous Reactions: 60-80%) | High (Erythro:Threo ratio dependent)[2] |
| Purity/Selectivity | >98% purity, >99% ee[1] | Diastereoselectivity observed | High (with proper purification) | High stereoselectivity possible[2] |
| Reaction Time | ~70 hours[1] | Short reaction times reported | 4 - 8 hours (analogous reactions) | ~6-8 hours[2] |
| Key Reagents | Enzymes (e.g., transaminase, dehydrogenase), cofactors (NAD+, PLP) | Lewis acids (e.g., ZnI2) or organocatalysts (e.g., L-proline) | Reducing agents (e.g., catalytic hydrogenation with Pd/C, metal hydrides) | Reducing agent (e.g., H2), Catalyst (e.g., Pt/C, Pd(OH)2) |
| Environmental Impact | Generally low, uses renewable starting materials and mild conditions.[1] | Can be performed solvent-free, but may use metal catalysts. | Use of heavy metal catalysts and organic solvents can be a concern. | Use of heavy metal catalysts and organic solvents. |
| Cost Factors | Enzyme and cofactor costs can be high, but processes are becoming more economical. | Inexpensive and readily available starting materials. | Cost of nitroalkane precursor and reducing agents. | Cost of starting ketone and catalyst. |
Visualizing the Synthetic Pathways
To better understand the chemical transformations involved in each synthesis method, the following diagrams illustrate the core reaction pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and evaluation of synthesis methods. Below are outlines of the procedures for each of the discussed routes.
Biocatalytic Synthesis from L-Phenylalanine
This method involves a multi-enzyme cascade to convert L-phenylalanine into the target amino alcohol.
Step 1-4: Synthesis of (R)-1-phenyl-1,2-diol This initial phase involves a four-step, two-pot conversion of L-phenylalanine to styrene, followed by enantioselective epoxidation and hydrolysis to yield the diol intermediate with an overall isolated yield of 75%.[1]
Step 5: Biocatalytic Amination The chiral diol is then converted to the final amino alcohol in a one-pot reaction. For a 100 mg scale synthesis of a related amino alcohol, the following conditions were used:
-
Reaction Mixture: An ammonium formate buffer, NAD+, PLP, D-alanine, and the diol substrate are combined in a flask.
-
Enzymes: A combination of an alcohol dehydrogenase (ADH), and a transaminase (ω-TA) are added.
-
Reaction Conditions: The mixture is incubated at 30 °C for 70 hours.
-
Work-up and Purification: The reaction mixture is basified, saturated with NaCl, and extracted with an organic solvent (e.g., EtOAc). The organic phase is then dried and concentrated to yield the final product. The isolated yield for a similar amino alcohol was reported to be 81% with over 98% purity and >99.4% enantiomeric excess.[1]
Mannich Reaction
The Mannich reaction is a three-component condensation to form a β-amino carbonyl compound (Mannich base), which is then reduced to the amino alcohol.
General Procedure for Mannich Condensation:
-
A mixture of an acetophenone, an aldehyde (commonly formaldehyde), and an amine are reacted in a suitable solvent or under solvent-free conditions.
-
A catalyst, such as a Lewis acid (e.g., ZnI2) or an organocatalyst (e.g., L-proline), is often employed to facilitate the reaction.[3]
-
The reaction can often be carried out at room temperature.
Reduction of the Mannich Base:
-
The resulting β-amino ketone is then reduced to the corresponding amino alcohol using a suitable reducing agent, such as sodium borohydride or through catalytic hydrogenation.
Reduction of a Nitro Compound
This method involves the reduction of a nitro-substituted precursor to the corresponding amine.
General Procedure:
-
Starting Material: A suitable nitro-alcohol precursor, such as 2-nitro-1-phenylpropan-1-ol.
-
Reduction: The nitro compound is subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas).
-
Solvent: The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.
Reductive Amination of Phenylacetylcarbinol
This stereoselective method is particularly useful for producing specific stereoisomers of the amino alcohol.
Step 1: Reductive Amination to form N-Aralkylamino-alcohol
-
A mixture of L-(R)-phenylacetylcarbinol, a primary aralkylamine (e.g., benzylamine), and a platinum catalyst (e.g., 5% Pt/C) in a solvent like ethanol is stirred under a hydrogen atmosphere.[2]
-
After the reaction, the catalyst is filtered off, and the solvent is evaporated to give the crude N-aralkylamino-alcohol.[2]
Step 2: Hydrogenolysis to remove the Aralkyl Group
-
The crude product from the previous step is dissolved in a solvent like methanol, and a palladium catalyst (e.g., 20% Pd(OH)2/C) is added.[2]
-
The mixture is stirred under a hydrogen atmosphere to cleave the N-aralkyl group.[2]
-
Filtration of the catalyst and removal of the solvent yields the final this compound.[2] This process can yield high stereoselectivity, with reported erythro:threo ratios as high as 99.70:0.30.[2]
Conclusion and Future Outlook
Each of the discussed methods for the synthesis of this compound presents a unique set of advantages and disadvantages.
-
Biocatalytic synthesis stands out for its high enantioselectivity and sustainability, utilizing renewable starting materials and mild reaction conditions. While historically hampered by high enzyme costs, advancements in biotechnology are making this route increasingly economically viable.[4][5]
-
The Mannich reaction offers a straightforward and often high-yielding approach using readily available and inexpensive starting materials. The ability to perform this reaction under solvent-free conditions further enhances its green chemistry profile.
-
Reduction of nitro compounds is a classic and effective method, though it may involve hazardous reagents and catalysts, and the synthesis of the nitro precursor adds an extra step.
-
Reductive amination provides excellent stereocontrol, which is critical for the synthesis of enantiomerically pure pharmaceuticals. However, it often requires multiple steps and the use of precious metal catalysts.
For researchers and drug development professionals, the choice of synthesis method will ultimately depend on the specific requirements of their project, including the desired stereochemistry, scale of production, cost constraints, and environmental considerations. Further research into optimizing the less-developed methods and conducting direct comparative economic analyses would be invaluable to the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 3. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. mdpi.com [mdpi.com]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-Amino-3-phenylpropan-2-ol Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement. This guide offers a comparative analysis of the crystallographic data for derivatives of 1-Amino-3-phenylpropan-2-ol, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the structural nuances within this class of compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three derivatives of this compound, offering a direct comparison of their solid-state structures. These parameters, including unit cell dimensions and space group, are fundamental in defining the crystal lattice and the arrangement of molecules within it.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (1R,2R)-(-)-Norpseudoephedrine hydrochloride | C₉H₁₂ClNO | Monoclinic | P2₁ | 5.4422(8) | 8.071(1) | 11.839(1) | 101.803(9) | 509.4(1) | 2 |
| (1S,2R)-(+)-Norephedrine hydrochloride | C₉H₁₂ClNO | Monoclinic | P2₁ | 8.457(1) | 10.337(2) | 12.575(3) | 107.46(1) | 1048.8(4) | 4 |
| 3-Methylamino-3-phenylpropan-1-ol | C₁₀H₁₅NO | Monoclinic | P2₁/n | 5.9816(8) | 23.8962(19) | 7.4653(8) | 111.119(7) | 995.40(19) | 4 |
Experimental Protocols
The determination of the crystal structures summarized above involves a meticulous experimental workflow. The following protocols provide a detailed methodology for the key experiments involved in the X-ray crystallographic analysis of small organic molecules like the this compound derivatives.
Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is prepared in a loosely covered vial. The slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce the formation of crystals. The rate of cooling is a critical parameter that needs to be carefully controlled.
X-ray Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head, often using a cryo-loop and a cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector).
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained. This typically involves collecting multiple runs of frames at different crystal orientations (phi and omega scans). Important parameters include the exposure time per frame and the detector distance.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map. This map allows for the identification of the positions of the atoms in the asymmetric unit.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.
Visualizing the Workflow
The following diagram illustrates the general workflow for the structure confirmation of this compound derivatives using X-ray crystallography.
Caption: Workflow for X-ray crystallography structure confirmation.
A Comparative Guide to Chiral Columns for the Separation of 1-Amino-3-phenylpropan-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 1-Amino-3-phenylpropan-2-ol, a key chiral building block in the synthesis of various pharmaceuticals, is a critical analytical challenge. The therapeutic efficacy and potential side effects of chiral drugs are often enantiomer-dependent, necessitating robust and efficient analytical methods for enantiomeric purity assessment. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for this purpose. This guide provides an objective comparison of the performance of different types of chiral columns for the separation of this compound and its close structural analogs, supported by experimental data to aid in the selection of an optimal analytical strategy.
Performance Comparison of Chiral Stationary Phases
The success of a chiral separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP). A variety of CSPs are commercially available, with polysaccharide-based, cyclodextrin-based, and glycopeptide-based columns being the most common for the separation of amino alcohols like this compound. The following table summarizes the performance of several chiral columns for the separation of this compound (also known as Phenylpropanolamine or Norephedrine).
| Chiral Stationary Phase (CSP) | Column Example | Analyte | Mobile Phase | Flow Rate (mL/min) | Selectivity (α) | Resolution (Rs) | Reference |
| Polysaccharide-Based | |||||||
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Norephedrine | Heptane:Ethanol:Dichloromethane (95:3:2, v/v/v) | 0.7 | - | >1.5 | [1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Lux Cellulose-1 | Metoprolol | 0.1% DEA in Hexane / 0.1% DEA in Isopropanol (90:10) | 1.0 | 1.09 | >1.5 | [2] |
| Cyclodextrin-Based | |||||||
| Beta-cyclodextrin derivative | ORpak CDBS-453 | Norepinephrine | 2.5 M Phosphate buffer (pH 3.0) | Not Specified | 1.04 | >1.5 | |
| Acetylated β-cyclodextrin | Not Specified | Norepinephrine* | Not Specified | Not Specified | - | - | [3] |
| Cyclofructan-Based | |||||||
| Larihc CF6-P | Larihc CF6-P | Phenylpropanolamine | ACN/MeOH/TFA/TEA (90:10:0.3:0.2, v/v/v/v) | 2.0 | - | >1.5 | |
| Glycopeptide-Based | |||||||
| Teicoplanin | Chirobiotic T | Amino Alcohols | Polar Organic or Reversed Phase | - | - | Good | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and transfer of chiral separation methods. Below are generalized experimental protocols for the types of columns cited.
Sample Preparation
Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent (e.g., methanol, ethanol) at a concentration of approximately 1 mg/mL. Dilute the stock solution with the mobile phase to a working concentration suitable for the detector response (e.g., 10-100 µg/mL for UV detection). Filter the final sample solution through a 0.45 µm syringe filter before injection.
Polysaccharide-Based Column (e.g., Chiralcel OD-H) Protocol
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A typical mobile phase for normal phase chromatography is a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For basic analytes like this compound, the addition of a small amount of a basic additive is often necessary to improve peak shape and resolution.[1]
-
Starting Condition: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Ambient)
-
Detection: UV at 254 nm or 220 nm.
-
Injection Volume: 10 µL
Cyclodextrin-Based Column Protocol
-
Column: Beta-cyclodextrin based column, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Reversed-phase conditions are common for cyclodextrin columns. This typically involves an aqueous buffer with an organic modifier.
-
Starting Condition: 200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v). The pH of the aqueous phase is a critical parameter to optimize.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL
Glycopeptide-Based Column (e.g., Chirobiotic T) Protocol
-
Column: Chirobiotic T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Chirobiotic columns are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[5] For amino alcohols, a polar organic or reversed-phase mode is often a good starting point.
-
Reversed-Phase Starting Condition: Methanol/Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Polar Organic Starting Condition: Methanol with 0.1% TFA.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or Mass Spectrometry (MS) if volatile buffers are used.
-
Injection Volume: 10 µL
Mandatory Visualization
Experimental Workflow for Chiral Column Performance Comparison
The following diagram illustrates a logical workflow for selecting and optimizing a chiral column for the separation of this compound enantiomers.
Conclusion
The selection of an appropriate chiral column and the optimization of chromatographic conditions are paramount for the successful enantioseparation of this compound. Polysaccharide-based columns, such as Chiralcel OD-H and Lux Cellulose-1, often provide excellent enantioselectivity for a wide range of chiral compounds, including amino alcohols, typically under normal phase conditions. Cyclodextrin-based columns offer an alternative selectivity, usually in reversed-phase mode. Glycopeptide-based columns like Chirobiotic T are known for their versatility and can be effective in multiple mobile phase modes.
For the separation of this compound, it is recommended to start by screening a polysaccharide-based column under normal phase conditions with a basic additive. If this does not yield a satisfactory separation, a cyclodextrin or glycopeptide-based column should be evaluated. The provided experimental protocols and the workflow diagram offer a systematic approach to developing a robust and reliable chiral separation method for this important pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> T Chiral (5 μm) HPLC Columns L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 1-Amino-3-phenylpropan-2-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
1-Amino-3-phenylpropan-2-ol is a chemical compound that requires careful handling and adherence to specific disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper procedures for the disposal of this compound, tailored for professionals in research and drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its GHS classification, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 50411-26-2 | Sigma-Aldrich[1][2] |
| Molecular Formula | C₉H₁₃NO | PubChem |
| Molecular Weight | 151.21 g/mol | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | Sigma-Aldrich[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
-
-
Arrange for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its composition and quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1-Amino-3-phenylpropan-2-ol
This guide provides immediate and essential safety and logistical information for handling 1-Amino-3-phenylpropan-2-ol (CAS: 50411-26-2) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary: this compound is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[2] |
| Skin | Chemical-resistant gloves | Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] |
| Protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Consider fire/flame resistant and impervious clothing.[2] | |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3][5] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place.[2]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Incompatible materials include strong oxidizing agents.[4]
Accidental Release Measures:
-
Evacuate personnel to safe areas.[5]
-
Sweep up and shovel the material into a suitable, closed container for disposal.[5][7]
-
Do not let the product enter drains.[5]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[3][5]
-
Contaminated packaging should be disposed of as an unused product.[3][5]
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
